4-Chloro-2-formylphenylboronic acid molecular weight and formula
An In-depth Technical Guide on 4-Chloro-2-formylphenylboronic Acid This guide provides essential information on 4-Chloro-2-formylphenylboronic acid for researchers, scientists, and professionals in drug development. Core...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on 4-Chloro-2-formylphenylboronic Acid
This guide provides essential information on 4-Chloro-2-formylphenylboronic acid for researchers, scientists, and professionals in drug development.
Core Chemical Data
4-Chloro-2-formylphenylboronic acid is a substituted phenylboronic acid derivative containing both a chloro and a formyl functional group. These features make it a valuable reagent in organic synthesis.
Physicochemical Properties
Below is a summary of the key quantitative data for 4-Chloro-2-formylphenylboronic acid.
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-formylphenylboronic acid, a key building block in organ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-formylphenylboronic acid, a key building block in organic synthesis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, along with standardized experimental protocols for its analysis.
Core Physical and Chemical Properties
4-Chloro-2-formylphenylboronic acid is an off-white to light yellow powder.[1] Key identifying information and physical properties are summarized in the tables below.
Phenylboronic acids are generally soluble in most polar organic solvents and have low solubility in nonpolar solvents like hexanes.[4] Phenylboronic acid itself has a water solubility of 10 g/L at 20 °C.[4] The solubility of substituted phenylboronic acids is influenced by the nature and position of the substituents.[5][6]
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties and spectral analysis of 4-Chloro-2-formylphenylboronic acid.
Melting Point Determination
The melting point of 4-Chloro-2-formylphenylboronic acid can be determined using the capillary method. A small, finely powdered sample is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting range is indicative of high purity.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility can be performed by systematically testing the dissolution of a small, weighed amount of the compound in various solvents at a controlled temperature.
Solvent Selection : A range of solvents with varying polarities should be used, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
Procedure :
Add a known mass (e.g., 10 mg) of 4-Chloro-2-formylphenylboronic acid to a vial.
Add a measured volume (e.g., 1 mL) of the selected solvent.
Stir or agitate the mixture at a constant temperature (e.g., 25 °C) for a set period.
Visually observe if the solid dissolves completely. If it does, the compound is soluble under these conditions. If not, the mixture can be incrementally heated to assess temperature effects on solubility.
Spectroscopic Analysis
Sample Preparation : Dissolve approximately 10-20 mg of 4-Chloro-2-formylphenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹H NMR Spectroscopy : Acquire the proton NMR spectrum. The expected signals would include peaks in the aromatic region (around 7-8 ppm) and a singlet for the aldehyde proton (around 10 ppm). The B(OH)₂ protons may appear as a broad singlet.
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum. Expected signals would include those for the aromatic carbons, the aldehyde carbonyl carbon (typically downfield), and the carbon attached to the boron atom.
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer. Key characteristic absorption bands to be observed would include:
O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹).
C-H stretching of the aromatic ring and aldehyde.
C=O stretching of the aldehyde group (~1700 cm⁻¹).
B-O stretching (~1350 cm⁻¹).
Aromatic C=C stretching.
Ionization Method : Electrospray ionization (ESI) is a suitable method for this compound.
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration.
Analysis : Introduce the sample solution into the mass spectrometer. The resulting mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 185.0. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.0 may be observed. Due to the tendency of boronic acids to form anhydrides (boroxines), peaks corresponding to these species might also be detected.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and spectral characterization of 4-Chloro-2-formylphenylboronic acid.
A Technical Guide to the Solubility of 4-Chloro-2-formylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-formylphenylboronic acid. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-formylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination through detailed experimental protocols. Additionally, it presents qualitative solubility information based on the properties of structurally similar compounds to guide solvent selection for synthesis, purification, and formulation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Chloro-2-formylphenylboronic acid is essential for predicting its solubility behavior. Key properties are summarized in the table below.
Based on these observations, a qualitative solubility prediction for 4-Chloro-2-formylphenylboronic acid is presented below. It is crucial to note that these are estimations and should be confirmed experimentally.
Solvent Class
Predicted Solubility
Rationale
Protic Solvents (e.g., Methanol, Ethanol)
Likely Soluble
The boronic acid moiety can engage in hydrogen bonding.
Phenylboronic acid has moderate solubility in chloroform.[6]
Aromatic Hydrocarbons (e.g., Toluene, Xylene)
Sparingly Soluble to Insoluble
The polar nature of the molecule is not well-matched with non-polar solvents.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)
Likely Insoluble
The compound's polarity is expected to lead to poor solubility in non-polar alkanes.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The dynamic method, which involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration, is a reliable technique for boronic acids.[9][10][11]
Calibrated thermometer or temperature probe (precision ±0.1 °C)
Turbidity sensor or luminance probe (or visual observation)
Procedure
Sample Preparation:
Accurately weigh a specific amount of 4-Chloro-2-formylphenylboronic acid into a glass vial.
Add a precise volume or weight of the chosen organic solvent to achieve a known concentration or mole fraction.
Add a small magnetic stir bar.
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
Solubility Measurement:
Place the sealed vial in the thermostat bath and begin vigorous stirring.
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.
Record this temperature.
Data Analysis:
Repeat the measurement for several different concentrations of the solute in the same solvent.
Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the solubility of 4-Chloro-2-formylphenylboronic acid.
Caption: Experimental workflow for solubility determination.
Logical Framework for Solvent Selection
The choice of an appropriate solvent is critical for various applications, from reaction chemistry to final product formulation. The following diagram outlines a logical approach to solvent selection based on solubility data and other critical parameters.
Stability and Storage of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-formylphenylboronic acid. Understanding the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-formylphenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research, process development, and manufacturing of pharmaceuticals and other fine chemicals, ensuring reproducibility and minimizing impurity formation.
Core Stability Profile and Recommended Storage
4-Chloro-2-formylphenylboronic acid is a solid, typically an off-white to light yellow powder, that requires specific storage conditions to maintain its integrity. Like many arylboronic acids, it is susceptible to degradation, primarily through protodeboronation, and potentially through reactions involving its aldehyde functional group.
Key Stability-Influencing Factors:
Moisture: Arylboronic acids are known to be sensitive to moisture, which can facilitate degradation.
Temperature: Elevated temperatures can accelerate the rate of degradation.
Light: Exposure to light may also contribute to the degradation of the compound.
pH: The stability of arylboronic acids is highly dependent on the pH of the environment, with both acidic and basic conditions potentially promoting degradation.
Based on available safety data sheets and general knowledge of arylboronic acid chemistry, the following storage conditions are recommended to ensure long-term stability:
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C (Refrigerated)
Minimizes thermal degradation and slows down potential side reactions.
Atmosphere
Store under an inert gas (e.g., Argon, Nitrogen)
Prevents oxidation and minimizes contact with atmospheric moisture.
Container
Tightly sealed, opaque container
Protects from moisture and light.
Environment
Dry, well-ventilated area
Prevents moisture ingress and ensures a safe storage environment.
Potential Degradation Pathways
The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions.[1] For 4-Chloro-2-formylphenylboronic acid, this would result in the formation of 4-chlorobenzaldehyde.
Additionally, the formyl (aldehyde) group can undergo oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or under prolonged exposure to air. Other potential degradation pathways could involve polymerization or condensation reactions of the aldehyde group, especially at elevated temperatures.
A potential degradation pathway is illustrated below:
A simplified diagram of potential degradation pathways.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of 4-Chloro-2-formylphenylboronic acid, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
The following protocol outlines the conditions for a comprehensive forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the starting material.
Stress Condition
Protocol
Acid Hydrolysis
Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24-48 hours.
Base Hydrolysis
Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24-48 hours.
Oxidation
Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.
Thermal Degradation
Store the solid compound in an oven at 60°C for 7 days.
Photostability
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying 4-Chloro-2-formylphenylboronic acid from its potential degradation products.
Parameter
Recommended Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temperature
30 °C
Injection Volume
10 µL
Method Development Workflow:
The development of a stability-indicating HPLC method follows a systematic process to ensure its suitability for separating the active pharmaceutical ingredient (API) from its degradation products.
A workflow for developing a stability-indicating HPLC method.
Summary and Recommendations
4-Chloro-2-formylphenylboronic acid is a valuable reagent that requires careful handling and storage to ensure its stability and performance. The primary degradation pathway is protodeboronation, which is exacerbated by moisture and non-neutral pH conditions. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.
For critical applications in drug development and manufacturing, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating analytical method. This will ensure the quality and reliability of the starting material and the final product.
4-Chloro-2-formylphenylboronic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals This document provides a concise technical overview of 4-Chloro-2-formylphenylboronic acid, focusing on its nomenclature as established by the International...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 4-Chloro-2-formylphenylboronic acid, focusing on its nomenclature as established by the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms.
Nomenclature
The systematic name for this compound, as per IUPAC standards, is (4-chloro-2-formylphenyl)boronic acid [1][2]. This name precisely describes the molecular structure, indicating a phenylboronic acid substituted with a chloro group at the fourth position and a formyl group at the second position of the phenyl ring.
Synonyms and Identifiers
In scientific literature, databases, and commercial listings, 4-Chloro-2-formylphenylboronic acid is known by several alternative names. A comprehensive list of these synonyms is provided below for ease of reference and to facilitate thorough literature searches.
As the user's request is for the IUPAC name and synonyms, the provision of experimental protocols and signaling pathway diagrams is not applicable to this topic.
Commercial Availability and Applications of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-2-formylphenylboronic acid (CAS No. 913835-76-4) is a versatile bifunctional organic compound of significant interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-formylphenylboronic acid (CAS No. 913835-76-4) is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety, a chloro substituent, and a formyl group, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its application, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Commercial Availability
4-Chloro-2-formylphenylboronic acid is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their product specifications.
Supplier
Purity
Available Quantities
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Santa Cruz Biotechnology
-
-
913835-76-4
C₇H₆BClO₃
184.4
US Biological Life Sciences
≥99% (HPLC)
250mg, 1g, 5g, 10g
913835-76-4
C₇H₆BClO₃
-
Alfa Chemistry
98%
-
913835-76-4
C₇H₆BClO₃
184.38
Chem-Impex
≥99% (HPLC)
-
913835-76-4
C₇H₆BClO₃
184.39
BLD Pharm
-
-
913835-76-4
C₇H₆BClO₃
184.39
Note: Pricing information is subject to change and should be obtained directly from the suppliers. This table is not exhaustive but represents a selection of known suppliers.
A plausible synthetic route for 4-Chloro-2-formylphenylboronic acid would start from a protected 2-bromo-5-chlorobenzaldehyde. The aldehyde functionality is first protected to prevent its reaction with the organometallic intermediate. The protected aryl bromide is then converted to an organolithium or Grignard reagent, which subsequently reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The final step is the acidic workup to hydrolyze the boronate ester and deprotect the aldehyde, yielding the desired product.
A patent for a similar compound, 4-formylphenylboronic acid, describes a process involving the reaction of 4-diethoxymethylphenylmagnesium bromide with tri-n-butyl borate, followed by hydrolysis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 4-Chloro-2-formylphenylboronic acid is an excellent substrate for this reaction, allowing for the introduction of the 4-chloro-2-formylphenyl moiety onto various molecular scaffolds. This reaction is pivotal in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[4][5][6]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 4-Chloro-2-formylphenylboronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
4-Chloro-2-formylphenylboronic acid
Aryl halide (e.g., aryl bromide or iodide)
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-Chloro-2-formylphenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
Solvent Addition: Add the anhydrous solvent to the flask.
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 4-Chloro-2-formylphenylboronic acid makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with applications in the development of anticancer, antibacterial, and antiviral agents.[7]
The formyl group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, or used in the formation of imines and other C-N bonds. The chloro substituent can influence the electronic properties and metabolic stability of the final molecule. The boronic acid moiety is not only crucial for the Suzuki-Miyaura coupling but can also interact with biological targets, such as the active sites of enzymes.[7] The ability to construct complex biaryl systems is particularly important for designing molecules that can specifically interact with biological targets.
Visualizations
Logical Workflow for Utilizing 4-Chloro-2-formylphenylboronic Acid in Research
Caption: A typical workflow for using 4-Chloro-2-formylphenylboronic acid in a research project.
Spectroscopic Profile of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-formylphenylboronic acid, a key building block in synthetic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-formylphenylboronic acid, a key building block in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document presents a combination of predicted data and experimental data from closely related analogs to offer a robust spectroscopic profile.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Chloro-2-formylphenylboronic acid.
Table 1: Mass Spectrometry Data
Predicted mass spectrometry data provides expected mass-to-charge ratios for various adducts of the parent molecule. This information is critical for mass verification in synthesis and analysis.
The predicted ¹H NMR spectrum is based on the analysis of analogous compounds, including 4-formylphenylboronic acid and other substituted phenylboronic acids. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Aldehyde (-CHO)
9.8 - 10.2
Singlet (s)
Aromatic (H-3)
~8.0
Doublet (d)
Aromatic (H-5)
~7.8
Doublet of Doublets (dd)
Aromatic (H-6)
~7.6
Doublet (d)
Boronic acid (-B(OH)₂)
8.0 - 8.5 (broad)
Singlet (s)
Note: The exact chemical shifts and coupling constants will be dependent on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are derived from data available for 4-formylphenylboronic acid and related chlorinated aromatic compounds.
Carbon Assignment
Predicted Chemical Shift (ppm)
Aldehyde (C=O)
190 - 195
Aromatic (C-B)
135 - 140 (broad)
Aromatic (C-CHO)
138 - 142
Aromatic (C-Cl)
135 - 140
Aromatic (C-H)
125 - 135
Aromatic (C-H)
125 - 135
Aromatic (C-H)
125 - 135
Note: The signal for the carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus.
Table 4: Predicted FT-IR Spectral Data
The predicted key infrared absorption bands are based on the spectra of 2-formylphenylboronic acid and 4-formylphenylboronic acid.[2][3]
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
O-H stretch (boronic acid)
3200 - 3500 (broad)
Strong
C-H stretch (aromatic)
3000 - 3100
Medium
C-H stretch (aldehyde)
2720 - 2820
Medium
C=O stretch (aldehyde)
1680 - 1710
Strong
C=C stretch (aromatic)
1550 - 1600
Medium
B-O stretch
1320 - 1380
Strong
C-Cl stretch
700 - 800
Strong
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols suitable for a solid organic compound like 4-Chloro-2-formylphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of 4-Chloro-2-formylphenylboronic acid.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can exchange protons with protic solvents, which may affect the appearance of the -B(OH)₂ signal. DMSO-d₆ is often a good choice for boronic acids.
Transfer the solution to a 5 mm NMR tube.
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Spectroscopy Protocol:
The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for better resolution.
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Spectroscopy Protocol:
The same sample prepared for ¹H NMR can be used.
The spectrometer is operated at a corresponding frequency for ¹³C nuclei (e.g., 100 MHz for a 400 MHz ¹H instrument).
A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small, solid sample of 4-Chloro-2-formylphenylboronic acid directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR accessory.
Record the sample spectrum.
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Prepare a dilute solution of 4-Chloro-2-formylphenylboronic acid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
The analysis can be performed in both positive and negative ion modes to detect different adducts.
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Chloro-2-formylphenylboronic acid.
Spectroscopic analysis workflow for 4-Chloro-2-formylphenylboronic acid.
The Strategic Role of 4-Chloro-2-formylphenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic efficacy and s...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity is paramount. Within this context, 4-Chloro-2-formylphenylboronic acid has emerged as a pivotal building block, offering a unique combination of functionalities that empower medicinal chemists to construct complex and biologically active molecules. This technical guide delves into the core applications of this versatile reagent, with a particular focus on its role in the synthesis of targeted anticancer agents, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Applications in Medicinal Chemistry
4-Chloro-2-formylphenylboronic acid is a trifunctional reagent, possessing a boronic acid, a chloro substituent, and a formyl group. This distinct arrangement of reactive sites makes it an invaluable tool in synthetic and medicinal chemistry.[1] Its primary applications lie in:
Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.
Synthesis of Heterocyclic Scaffolds: The formyl group provides a reactive handle for the construction of a wide array of heterocyclic systems through condensation reactions with various nucleophiles. This allows for the generation of diverse chemical libraries for high-throughput screening.
Modulation of Physicochemical Properties: The chloro group can influence the electronic and lipophilic properties of the final molecule, potentially enhancing its metabolic stability, cell permeability, and binding affinity to biological targets.
The convergence of these features in a single molecule makes 4-Chloro-2-formylphenylboronic acid a strategic component in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology.[1]
Application in the Synthesis of PARP Inhibitors for Cancer Therapy
A prominent application of substituted phenylboronic acids, including 4-Chloro-2-formylphenylboronic acid, is in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in a synthetic lethality-based cell death.
Several potent PARP inhibitors feature a biaryl or heteroaryl core, which can be efficiently synthesized using Suzuki-Miyaura coupling with a suitably functionalized phenylboronic acid. The 4-chloro-2-formylphenyl moiety can serve as a key structural element in the pharmacophore that interacts with the PARP active site.
Quantitative Data: Potency of Representative PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of several potent PARP inhibitors, illustrating the high potency that can be achieved with molecules synthesized using methodologies that can employ building blocks like 4-Chloro-2-formylphenylboronic acid.
Note: The compounds listed are representative examples of highly potent PARP inhibitors and may not be directly synthesized from 4-Chloro-2-formylphenylboronic acid, but their structures and synthetic routes are analogous to what can be achieved with this building block.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-2-formylphenylboronic acid with an aryl halide.
Materials:
4-Chloro-2-formylphenylboronic acid
Aryl halide (e.g., aryl bromide or iodide)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry reaction vessel, add 4-Chloro-2-formylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
The vessel is evacuated and backfilled with an inert gas three times.
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
Add the degassed solvent system to the reaction vessel.
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
Upon completion, the reaction mixture is cooled to room temperature.
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Mechanism of Action and Synthetic Workflow
PARP-Mediated DNA Repair and Inhibition
The following diagram illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Chloro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 4-Chloro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This vers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Chloro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl aldehydes, which are key intermediates in the development of pharmaceuticals and advanced materials.[1] The protocols outlined below are based on established principles of Suzuki-Miyaura couplings, with special considerations for the electronic and steric properties of 4-Chloro-2-formylphenylboronic acid.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organoboron compounds and organic halides or triflates.[2][3] 4-Chloro-2-formylphenylboronic acid is a particularly useful reagent due to the presence of three key functional groups: a boronic acid for the cross-coupling reaction, a chloro substituent which can be a site for further functionalization, and a formyl group that serves as a handle for subsequent transformations. The synthesis of biaryl aldehydes using this reagent provides a direct route to valuable scaffolds in medicinal chemistry.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction, especially when dealing with less reactive aryl chlorides or sterically demanding substrates.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-formylphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of pallad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional nature—featuring a boronic acid moiety for coupling, a chloro substituent that can influence electronic properties and offer a secondary reaction site, and a formyl group that provides a handle for further derivatization—makes it a strategic component in the synthesis of complex organic molecules.[1] These molecules often serve as key intermediates or final products in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
The aldehyde functionality is particularly useful for constructing diverse molecular architectures, making this reagent a cornerstone in the generation of chemical libraries for drug discovery.[2][3] The biaryl aldehydes synthesized using this building block are precursors to a wide range of heterocyclic compounds and other complex structures that are frequently investigated for their biological activity.
This document provides detailed application notes and protocols for the use of 4-Chloro-2-formylphenylboronic acid in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, aimed at providing researchers with the practical information needed to successfully employ this reagent in their synthetic endeavors.
Key Applications
Pharmaceutical Development: Used in the synthesis of complex biaryl and heteroaryl structures that are core components of new drug candidates. The formyl group allows for subsequent modifications to explore structure-activity relationships (SAR).[1][2][3]
Medicinal Chemistry: Enables the construction of targeted therapies, particularly in cancer research, where the boronic acid functionality can interact with biological targets.[1]
Materials Science: Employed in the formulation of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.[1]
Agrochemicals: Serves as a key intermediate in the development of novel pesticides and herbicides.[1]
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful C-C bond-forming reactions that have revolutionized organic synthesis. The general catalytic cycle, applicable to Suzuki, Heck, and Sonogashira couplings, involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira): The organic group from the organometallic reagent (e.g., boronic acid or organocopper acetylide) is transferred to the palladium center. For the Heck reaction, this step is replaced by migratory insertion of an alkene.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application for 4-Chloro-2-formylphenylboronic acid, enabling the synthesis of a wide variety of biaryl aldehydes. The reaction couples the boronic acid with an aryl or vinyl halide or triflate.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling with 4-Chloro-2-formylphenylboronic acid.
Experimental Data
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of 4-Chloro-2-formylphenylboronic acid with various aryl halides.
Entry
Aryl Halide (Ar-X)
Pd Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
12
85-95
2
1-Bromo-4-(trifluoromethyl)benzene
Pd(PPh₃)₄ (5)
-
Na₂CO₃
DME/H₂O
85
16
80-90
3
2-Bromopyridine
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃
1,4-Dioxane
110
18
75-85
4
1-Chloro-4-nitrobenzene
PdCl₂(dppf) (3)
-
K₂CO₃
DMF
120
24
60-70
5
Phenyl triflate
Pd(OAc)₂ (2)
P(t-Bu)₃ (4)
K₃PO₄
Toluene
80
10
88-98
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Detailed Protocol: Synthesis of 5'-Chloro-2'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of 4-Chloro-2-formylphenylboronic acid with 4-bromobenzonitrile.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-formylphenylboronic acid, 4-bromobenzonitrile, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add Pd(OAc)₂ and SPhos to the flask under the inert atmosphere.
Add toluene and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL of toluene and 1 mL of water per mmol of limiting reagent).
Degas the resulting suspension by bubbling the inert gas through the solvent for 10-15 minutes.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Heck Reaction
While less common for boronic acids directly, a Heck-type reaction (Mizoroki-Heck) can be performed where the boronic acid acts as an arylating agent for an alkene, typically in the presence of an oxidant.[3] This provides a method for the synthesis of substituted styrenes and cinnamaldehydes.
General Reaction Scheme
Caption: Heck-type reaction with 4-Chloro-2-formylphenylboronic acid.
Experimental Data
Entry
Alkene
Pd Catalyst (mol%)
Oxidant
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
Pd(OAc)₂ (5)
Cu(OAc)₂
DMF
100
24
60-75
2
n-Butyl acrylate
Pd(TFA)₂ (5)
Benzoquinone
Acetonitrile
80
18
65-80
3
Cyclohexene
PdCl₂(MeCN)₂ (10)
Ag₂CO₃
Dioxane
120
36
40-55
Detailed Protocol: Synthesis of 4-Chloro-2-(2-phenylethenyl)benzaldehyde
Materials:
4-Chloro-2-formylphenylboronic acid (1.2 equiv)
Styrene (1.0 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv)
Dimethylformamide (DMF)
Procedure:
In a sealable reaction tube, combine 4-Chloro-2-formylphenylboronic acid, Pd(OAc)₂, and Cu(OAc)₂.
Add DMF, followed by styrene.
Seal the tube and heat the mixture to 100 °C with stirring.
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 24 hours).
Cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture through a pad of celite to remove the metal salts, washing the pad with additional diethyl ether.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Sonogashira Coupling
Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[4][5] While 4-Chloro-2-formylphenylboronic acid is not a direct partner, it can be readily converted to the corresponding aryl halide (e.g., 4-chloro-2-formyl-1-iodobenzene) which can then be used in a Sonogashira reaction. Alternatively, under certain oxidative conditions, a Sonogashira-type coupling of the boronic acid itself with a terminal alkyne can be achieved.
General Reaction Scheme (via Aryl Halide)
Caption: Sonogashira coupling of a derivative of the title compound.
Experimental Data (for the corresponding aryl iodide)
Entry
Terminal Alkyne
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
RT
6
90-98
2
1-Octyne
Pd(PPh₃)₄ (3)
CuI (5)
Diisopropylamine
Toluene
60
12
85-95
3
Trimethylsilylacetylene
Pd(OAc)₂ (2)
CuI (4)
Piperidine
DMF
50
8
88-96
Detailed Protocol: Synthesis of 4-Chloro-2-((phenylethynyl)benzaldehyde)
This protocol assumes the starting material is 4-chloro-2-formyl-1-iodobenzene, which can be synthesized from 4-chloro-2-formylphenylboronic acid.
To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-formyl-1-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
Add anhydrous THF, followed by triethylamine (as both base and solvent, or in excess).
Add phenylacetylene dropwise to the stirred mixture.
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of celite to remove the ammonium salts and catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired arylalkyne.
Safety Information
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Boronic Acids: While generally of low toxicity, boronic acids are irritants. Avoid inhalation of dust and contact with skin and eyes.
Solvents: The organic solvents used in these reactions (e.g., toluene, DMF, dioxane, THF) are flammable and/or toxic. Handle them with appropriate care in a fume hood.
Bases: The bases used (e.g., K₃PO₄, Na₂CO₃, Et₃N) can be corrosive or irritating. Handle with care.
Inert Atmosphere: Reactions are often sensitive to air and moisture. Proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere are crucial for success and safety.
Application Notes and Protocols for the Formylation of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the formylation of arylboronic acids, a critical transformation in organic synthesis for the preparation of ar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formylation of arylboronic acids, a critical transformation in organic synthesis for the preparation of aryl aldehydes. Aryl aldehydes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The following application notes summarize three distinct and effective methods: an organocatalytic approach using glyoxylic acid, the classic Rieche formylation, and a copper-catalyzed protocol.
Organocatalytic Formylation with Glyoxylic Acid
This method presents a novel and environmentally friendly approach to the formylation of arylboronic acids. It leverages an organocatalytic pathway involving the Petasis reaction between an arylboronic acid, an amine, and glyoxylic acid to generate the corresponding aryl aldehyde.[1][2] This protocol is characterized by its operational simplicity and broad functional group tolerance.
Data Presentation
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
Benzaldehyde
85
2
4-Methylphenylboronic acid
4-Methylbenzaldehyde
92
3
4-Methoxyphenylboronic acid
4-Methoxybenzaldehyde
88
4
4-Chlorophenylboronic acid
4-Chlorobenzaldehyde
78
5
4-Nitrophenylboronic acid
4-Nitrobenzaldehyde
65
6
3-Thiopheneboronic acid
Thiophene-3-carboxaldehyde
75
7
2-Naphthylboronic acid
2-Naphthaldehyde
82
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
General Procedure:
To a screw-capped vial equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol, 1.0 equiv), glyoxylic acid monohydrate (0.75 mmol, 1.5 equiv), and a secondary amine catalyst, such as morpholine (0.5 mmol, 1.0 equiv).
Add 1,4-dioxane (2.0 mL) as the solvent.
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl aldehyde.
Experimental Workflow
Caption: Organocatalytic formylation workflow.
Rieche Formylation of Arylboronic Acids
The Rieche formylation is a classic method for the introduction of a formyl group onto electron-rich aromatic substrates.[3][4] This protocol utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[3][4][5] This method is particularly effective for arylboronic acids bearing electron-donating groups.[6][7]
Data Presentation
Entry
Arylboronic Acid
Lewis Acid
Product
Yield (%)
1
4-Methoxyphenylboronic acid
TiCl₄
4-Methoxybenzaldehyde
85
2
3,4-Dimethoxyphenylboronic acid
TiCl₄
3,4-Dimethoxybenzaldehyde
82
3
2,4-Dimethoxyphenylboronic acid
FeCl₃
2,4-Dimethoxybenzaldehyde
75
4
4-Methylphenylboronic acid
TiCl₄
4-Methylbenzaldehyde
70
5
Phenylboronic acid
TiCl₄
Benzaldehyde
55
6
4-Hydroxyphenylboronic acid
TiCl₄
4-Hydroxybenzaldehyde
68
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
General Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.0 mmol, 1.0 equiv) and dry dichloromethane (DCM, 5 mL).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of titanium tetrachloride (1.1 mmol, 1.1 equiv) in DCM (1 M solution) to the stirred suspension.
After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.2 mmol, 1.2 equiv) dropwise.
Maintain the reaction at 0 °C and monitor its progress by TLC.
Upon completion (typically 1-3 hours), quench the reaction by the slow addition of ice-cold water (10 mL).
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure aryl aldehyde.
Experimental Workflow
Caption: Rieche formylation workflow.
Copper-Catalyzed Formylation (via Chan-Lam Type Coupling Principles)
Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are powerful methods for forming carbon-heteroatom and carbon-carbon bonds.[8][9][10] While direct formylation of arylboronic acids to aldehydes using a simple formylating agent under Chan-Lam conditions is less common, the core principle of transmetalation from boron to copper is applicable. This protocol describes a copper(II) acetate-catalyzed addition of arylboronic acids to aromatic aldehydes, a related transformation demonstrating the reactivity of arylboronic acids in copper-catalyzed systems.[11]
Data Presentation
This table represents the addition of an arylboronic acid to an existing aldehyde, not a direct formylation.
Entry
Arylboronic Acid
Aldehyde
Product (Diaryl Carbinol)
Yield (%)
1
Phenylboronic acid
Benzaldehyde
Diphenylmethanol
90
2
4-Methylphenylboronic acid
Benzaldehyde
(4-Methylphenyl)(phenyl)methanol
95
3
4-Methoxyphenylboronic acid
4-Chlorobenzaldehyde
(4-Methoxyphenyl)(4-chlorophenyl)methanol
88
4
Phenylboronic acid
4-Nitrobenzaldehyde
(4-Nitrophenyl)(phenyl)methanol
85
5
2-Thienylboronic acid
Benzaldehyde
Phenyl(thiophen-2-yl)methanol
78
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
General Procedure:
To a Schlenk tube, add copper(II) acetate (0.1 mmol, 10 mol%), a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.12 mmol, 12 mol%), and the arylboronic acid (1.2 mmol, 1.2 equiv).
Evacuate and backfill the tube with an inert gas (e.g., argon).
Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and a solvent such as dimethylformamide (DMF, 3 mL).
Add a base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to afford the diaryl carbinol product.
Application Notes and Protocols: 4-Chloro-2-formylphenylboronic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-formylphenylboronic acid is a derivative of 2-formylphenylboronic acid (2-FPBA), a versatile reagent in the field of bioconjugation....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-formylphenylboronic acid is a derivative of 2-formylphenylboronic acid (2-FPBA), a versatile reagent in the field of bioconjugation. This class of compounds is renowned for its ability to undergo rapid and bioorthogonal ligation with specific nucleophiles, enabling the precise and stable coupling of molecules to proteins, antibodies, and other biomolecules. The key feature of this chemistry is the proximate aldehyde and boronic acid functionalities, which work in concert to accelerate the formation of stable heterocyclic linkages, most notably with hydrazides to form diazaborines.[1][2] This reaction is characterized by its high speed, often with second-order rate constants exceeding 10³ M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions (neutral pH, aqueous solution).[1]
The presence of a chloro-substituent at the 4-position is anticipated to modulate the electronic properties of the phenyl ring, potentially influencing the reactivity of the aldehyde and the stability of the resulting conjugate. As an electron-withdrawing group, the chloro-substituent is expected to increase the electrophilicity of the formyl group, which may lead to faster initial reaction rates with nucleophiles.
These application notes provide a comprehensive overview of the use of 4-Chloro-2-formylphenylboronic acid in bioconjugation, with a focus on the creation of antibody-drug conjugates (ADCs) and other protein conjugates. Detailed protocols for key experiments are provided to guide researchers in the successful application of this powerful bioconjugation tool.
Core Applications
The primary application of 4-Chloro-2-formylphenylboronic acid in bioconjugation is the site-specific modification of biomolecules. This is particularly valuable in the development of next-generation biotherapeutics where homogeneity and a defined drug-to-antibody ratio (DAR) are critical.[3]
Antibody-Drug Conjugates (ADCs): By functionalizing a cytotoxic drug with a hydrazide moiety and an antibody with 4-Chloro-2-formylphenylboronic acid (or vice versa), a stable and specific linkage can be formed. This approach allows for the creation of homogenous ADC populations with a precise number of drug molecules per antibody, which is a significant advantage over traditional stochastic conjugation methods.[4]
Protein Labeling: Fluorophores, imaging agents, or other molecular probes can be conjugated to proteins for research and diagnostic purposes. The rapid kinetics of the diazaborine formation allow for efficient labeling even at low concentrations of reactants.[5]
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. 4-Chloro-2-formylphenylboronic acid provides a tool for site-specific PEGylation, leading to more uniform products.
Quantitative Data Summary
While specific kinetic data for 4-Chloro-2-formylphenylboronic acid is not extensively published, the data for the parent compound, 2-formylphenylboronic acid (2-FPBA), provides a strong benchmark. The electron-withdrawing nature of the chloro group is expected to enhance the reaction rates.
Protocol 1: Site-Specific Antibody-Payload Conjugation via Diazaborine Ligation
This protocol describes the conjugation of a hydrazide-functionalized payload to an antibody that has been modified to contain a 4-Chloro-2-formylphenylboronic acid moiety.
Materials:
Antibody functionalized with 4-Chloro-2-formylphenylboronic acid (Ab-CFPBA)
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (for characterization)
Procedure:
Antibody and Payload Preparation:
Dissolve the Ab-CFPBA in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.
Prepare a stock solution of the Payload-NHNH₂ in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to ensure solubility.
Conjugation Reaction:
Add the Payload-NHNH₂ stock solution to the antibody solution. A molar excess of the payload (typically 2-10 equivalents per antibody) is recommended to drive the reaction to completion.
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation. The reaction is expected to be rapid, but the optimal time should be determined empirically.
Monitor the progress of the reaction by LC-MS if possible to determine the extent of conjugation and the drug-to-antibody ratio (DAR).[3]
Reaction Quenching (Optional):
If desired, the reaction can be quenched by adding an excess of a small molecule hydrazine or aldehyde to react with any remaining functional groups.
Purification:
Remove the excess, unreacted payload and byproducts by size-exclusion chromatography (SEC).
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
Apply the reaction mixture to the column and collect the fractions containing the purified antibody-payload conjugate.
Characterization:
Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. Alternatively, mass spectrometry provides a more precise determination of the DAR and the distribution of drug-loaded species.[8]
Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the antibody and to check for aggregation.
Protocol 2: Characterization of the Antibody-Payload Conjugate
A thorough characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.
Methods:
Mass Spectrometry (MS):
Intact Mass Analysis: To determine the average DAR and the distribution of different drug-loaded species.
Peptide Mapping: To confirm the site of conjugation.
Hydrophobic Interaction Chromatography (HIC):
HIC is a powerful technique for separating antibody-drug conjugates based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This method can resolve species with different DARs.[8]
Size-Exclusion Chromatography (SEC):
To assess the level of aggregation in the final product.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
To visualize the integrity of the antibody and the conjugate under reducing and non-reducing conditions.
Binding Affinity Assays (e.g., ELISA, SPR):
To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Visualizations
Caption: Workflow for antibody-payload conjugation.
experimental procedure for a Suzuki reaction with 4-Chloro-2-formylphenylboronic acid
Application Note and Protocol Topic: Experimental Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with 4-Chloro-2-formylphenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Int...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Protocol
Topic: Experimental Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with 4-Chloro-2-formylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and polyolefins.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it indispensable in medicinal chemistry and materials science.[2] 4-Chloro-2-formylphenylboronic acid is a valuable bifunctional building block, featuring a boronic acid for coupling, an aldehyde for further derivatization (e.g., reductive amination, Wittig reactions), and a chloride that can participate in subsequent cross-coupling reactions under more forcing conditions.[3] This application note provides a detailed protocol for a representative Suzuki-Miyaura reaction using this substrate.
Reaction Principle and Catalytic Cycle
The reaction couples an organoboron species (4-chloro-2-formylphenylboronic acid) with an organic halide (e.g., an aryl bromide) in the presence of a palladium catalyst and a base.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1]
Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[5]
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a representative coupling of 4-chloro-2-formylphenylboronic acid with 4-bromoanisole.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Chloro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials scienc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. Among the most powerful and versatile methods for constructing biaryl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an organoboron species, typically a boronic acid, and an organic halide or triflate.
4-Chloro-2-formylphenylboronic acid is a valuable building block in organic synthesis. The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a formyl group—offers a rich platform for molecular elaboration. The boronic acid moiety serves as the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of the biaryl core. The chloro and formyl groups can be retained in the final product for further functionalization or can influence the electronic and steric properties of the resulting biaryl compound, making this reagent particularly useful for creating diverse molecular architectures. These derivatives are of significant interest in medicinal chemistry, where the biaryl aldehyde functionality can serve as a precursor to various heterocyclic systems or other functional groups.
This document provides detailed protocols for the application of 4-Chloro-2-formylphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, including reaction conditions, a summary of representative yields, and a generalized experimental workflow.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-formylphenylboronic Acid with Aryl Halides
This protocol outlines a general method for the palladium-catalyzed cross-coupling of 4-Chloro-2-formylphenylboronic acid with a variety of aryl or heteroaryl halides.
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Reaction vessel (e.g., Schlenk tube or microwave vial)
Magnetic stirrer and stirring bar
Heating source (e.g., oil bath or microwave reactor)
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: To a clean, dry reaction vessel, add 4-Chloro-2-formylphenylboronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the base.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-formylphenylboronic acid with various aryl halides under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Chloro-2-formylphenylboronic Acid with Various Aryl Bromides
Entry
Aryl Bromide
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O (4:1)
100
12
92
2
1-Bromo-4-(trifluoromethyl)benzene
Pd(dppf)Cl₂ (2)
K₃PO₄
Toluene/H₂O (4:1)
110
16
88
3
4-Bromotoluene
Pd(PPh₃)₄ (3)
Na₂CO₃
Dioxane/H₂O (4:1)
100
12
95
4
1-Bromo-3,5-dimethylbenzene
Pd(dppf)Cl₂ (2)
Cs₂CO₃
Toluene/H₂O (4:1)
110
18
85
5
2-Bromopyridine
Pd(PPh₃)₄ (4)
K₃PO₄
Dioxane/H₂O (4:1)
100
24
78
6
3-Bromothiophene
Pd(dppf)Cl₂ (3)
K₂CO₃
DMF/H₂O (5:1)
90
10
89
Table 2: Suzuki-Miyaura Coupling of 4-Chloro-2-formylphenylboronic Acid with Various Aryl Chlorides
Entry
Aryl Chloride
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Chloroanisole
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O (10:1)
120
24
75
2
1-Chloro-4-(trifluoromethyl)benzene
Pd₂(dba)₃ (2)
XPhos (4)
K₃PO₄
Dioxane/H₂O (10:1)
120
24
72
3
4-Chlorotoluene
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O (10:1)
120
24
78
4
2-Chloropyridine
Pd₂(dba)₃ (2.5)
XPhos (5)
Cs₂CO₃
Dioxane/H₂O (10:1)
120
36
65
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of biaryl compounds using 4-Chloro-2-formylphenylboronic acid and the catalytic cycle of the Suzuki-Miyaura reaction.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Suzuki Coupling with 4-Chloro-2-formylphenylboronic acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve yields and overcome common challenges in Suzuki-Miyaura coupling reactions involving 4-ch...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve yields and overcome common challenges in Suzuki-Miyaura coupling reactions involving 4-chloro-2-formylphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has a very low yield or is not working at all. What are the primary issues to investigate?
A1: Low conversion is the most common issue and can stem from several factors, particularly with a challenging substrate like 4-chloro-2-formylphenylboronic acid. The ortho-formyl group and the chloro-substituent make this boronic acid particularly susceptible to side reactions, especially protodeboronation.
Start by assessing these key areas:
Protodeboronation (The most likely culprit): The presence of the ortho-formyl group makes the boronic acid prone to decomposition (protodeboronation) in the presence of water and base, replacing the B(OH)₂ group with a hydrogen atom.[1] One study on the very similar 2-formylphenylboronic acid showed that using an aqueous base (Na₂CO₃ in DME/H₂O) resulted in only 54% yield of the desired product, with 39% of the starting material converting to the deboronated side-product (benzaldehyde).[1]
Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing. Ensure your palladium source and ligand are from a reliable, fresh stock. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. Consider using air-stable, pre-formed Pd(0) catalysts or modern palladacycle precatalysts.
Oxygen Contamination: Rigorous degassing of solvents and running the reaction under a completely inert atmosphere (Argon or Nitrogen) is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.
Sub-optimal Base or Solvent: The choice of base and solvent is crucial. For this specific substrate, aqueous conditions are detrimental. Aprotic (anhydrous) conditions are strongly recommended to minimize protodeboronation.
Q2: I am observing a significant amount of 4-chloro-2-formylbenzaldehyde as a byproduct. How can I prevent this?
A2: The formation of 4-chloro-2-formylbenzaldehyde is a direct result of protodeboronation . This is the primary side reaction for this class of boronic acid.[1][2]
To mitigate this, you must change the reaction conditions to avoid the proton source (water):
Switch to Anhydrous Conditions: This is the most effective solution. Replace aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) with strictly anhydrous solvents like DMF, anhydrous dioxane, or toluene.[1]
Use a Non-Aqueous Base System: Use bases that are effective in aprotic conditions, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or trimethylene glycol ester. These are more resistant to protodeboronation and can be used directly in the coupling reaction.[1] A study demonstrated that using the trimethylene glycol ester of 2-formylphenylboronic acid in aprotic DMF increased the yield to 89%.[1]
Q3: My reaction is sluggish and requires high temperatures, even with an aryl bromide/iodide. How can I improve the reaction rate?
A3: Sluggish reactions are often due to inefficient oxidative addition or transmetalation. Your coupling partner is an aryl chloride, which is inherently less reactive than aryl bromides or iodides.
Ligand Choice: For coupling aryl chlorides, standard ligands like PPh₃ are often ineffective. Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos , XPhos ) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the difficult oxidative addition step with the C-Cl bond.
Stronger Base: A stronger base can accelerate the transmetalation step. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging couplings.
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion for difficult substrates.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is best for coupling 4-chloro-2-formylphenylboronic acid with an aryl chloride?
A: There is no single "best" combination, as the optimal choice depends on the specific aryl chloride coupling partner. However, for deactivated or sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands are the standard.
A highly recommended starting point would be a pre-catalyst like XPhos Pd G3 or generating the catalyst in situ from Pd₂(dba)₃ and a ligand like XPhos or SPhos . These systems are designed to facilitate the challenging oxidative addition of aryl chlorides.[3][4]
Q: What is the best base to use for this reaction?
A: Given the sensitivity of the substrate to protodeboronation, a moderately strong base compatible with anhydrous conditions is ideal. Potassium phosphate (K₃PO₄) is an excellent first choice. It is effective in a range of aprotic solvents and is known to promote the formation of the active boronate species required for transmetalation without being overly harsh.[5] Cesium carbonate (Cs₂CO₃) is another strong alternative.
Q: What solvent system should I use?
A:Strictly anhydrous (aprotic) solvents are essential. Avoid any solvent mixtures containing water. Good choices include:
Table 2: Recommended Starting Conditions for Suzuki Coupling of 4-Chloro-2-formylphenylboronic acid with Aryl Halides
This table provides a set of robust starting points for your optimization experiments, based on best practices for challenging Suzuki couplings.
Parameter
Recommended Condition 1
Recommended Condition 2
Rationale
Aryl Halide Partner
Aryl Bromide or Chloride
Aryl Bromide or Chloride
Conditions are robust for less reactive chlorides.
Boronic Acid Form
As boronic acid
Pinacol Ester (Bpin)
Bpin ester provides greater stability against protodeboronation.
Palladium Source
Pd₂(dba)₃ (1-2 mol%)
XPhos Pd G3 (2-3 mol%)
G3 is an air-stable, highly active pre-catalyst.
Ligand
XPhos (2-4 mol%)
(Internal to G3 pre-catalyst)
Bulky, electron-rich ligand for activating C-Cl bonds.
Base
K₃PO₄ (2.0 - 3.0 equiv.)
Cs₂CO₃ (2.0 equiv.)
Strong, non-nucleophilic bases for aprotic conditions.
Solvent
Anhydrous 1,4-Dioxane
Anhydrous Toluene
Aprotic solvents are critical to prevent side reactions.
Temperature
80 - 110 °C
80 - 110 °C
Higher temperatures are often needed for aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions
This protocol provides a starting point for the reaction of 4-chloro-2-formylphenylboronic acid with an aryl halide.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 4-chloro-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.5 mmol, 2.5 equiv.).
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.
Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%). If using a pre-catalyst like XPhos Pd G3, add it in a single portion (0.02 mmol, 2 mol%).
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL, to achieve ~0.2 M concentration) via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Preparation of the Boronic Pinacol Ester (Bpin) Derivative
Protecting the boronic acid as an ester can significantly improve stability and yield.
Setup: In a round-bottom flask, dissolve 4-chloro-2-formylphenylboronic acid (1.0 g, 1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous THF or toluene (20 mL).
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to scavenge water.
Reaction: Stir the mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours to drive the esterification.
Isolation: Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude 4-chloro-2-formylphenylboronic acid pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol described above without further purification.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: 4-Chloro-2-formylphenylboronic Acid in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-formylphenylboronic acid in couplin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-formylphenylboronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 4-chloro-2-formylphenylboronic acid in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions encountered with 4-chloro-2-formylphenylboronic acid in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 2-chloro-6-formylbenzene.[1] Arylboronic acids with electron-withdrawing groups, such as the formyl group, and those with ortho-substituents are particularly susceptible to this side reaction, especially in the presence of aqueous bases.[2]
Homocoupling: This reaction involves the dimerization of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.[3][4]
Q2: Why is my Suzuki-Miyaura reaction with 4-chloro-2-formylphenylboronic acid resulting in a low yield of the desired product and a significant amount of 2-chloro-6-formylbenzene?
A2: The formation of 2-chloro-6-formylbenzene is a direct result of protodeboronation. The ortho-formyl group makes the boronic acid particularly sensitive to aqueous basic conditions, which are often employed in Suzuki-Miyaura reactions.[2] The presence of water and a strong base can lead to the rapid cleavage of the carbon-boron bond.
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to minimize protodeboronation:
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[3]
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]
Protection of the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyldiethanolamine (MIDA) ester, can protect it from protodeboronation. These esters can then release the boronic acid slowly under the reaction conditions, a strategy known as "slow release".[1]
Use of Specific Catalyst Systems: Certain palladium precatalysts and ligands are designed to promote rapid cross-coupling, which can outcompete the slower protodeboronation side reaction.[5]
Q4: What causes the formation of a symmetrical biaryl byproduct (homocoupling product)?
A4: The homocoupling of 4-chloro-2-formylphenylboronic acid is primarily caused by:
Oxygen in the Reaction Mixture: Oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[4][6]
Inefficient Reduction of Pd(II) to Pd(0): If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.[3]
Q5: Are there any specific recommendations for coupling partners with 4-chloro-2-formylphenylboronic acid?
A5: While 4-chloro-2-formylphenylboronic acid can be coupled with a variety of aryl and heteroaryl halides, electron-rich halides may sometimes be more challenging. The choice of catalyst and ligand system is crucial for achieving high yields with a broad range of coupling partners. For difficult couplings, using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
Potential Cause
Troubleshooting Step
Reaction conditions are too harsh (strong base, high water content).
Switch to a milder base such as K₂CO₃ or Cs₂CO₃. Use a lower concentration of water or switch to an anhydrous solvent system (e.g., dioxane, THF, or toluene).
Boronic acid is degrading before coupling.
Protect the boronic acid as a boronate ester (e.g., pinacol or MIDA ester) prior to the coupling reaction. This can be done in a separate step or sometimes in situ.
The coupling reaction is too slow, allowing time for protodeboronation.
Increase the catalyst loading slightly. Use a more active catalyst system, such as a preformed Pd(0) catalyst or a modern palladacycle precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).
High reaction temperature.
Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.
Issue 2: Formation of Homocoupling Byproduct
Potential Cause
Troubleshooting Step
Presence of oxygen in the reaction.
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst that is not efficiently reduced.
Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure the conditions are suitable for the in situ reduction of the Pd(II) precatalyst.
Suboptimal ligand choice.
Employ bulky, electron-donating ligands that favor the cross-coupling pathway over homocoupling.
Quantitative Data on Side Reactions
Table 1: Effect of Reaction Conditions on the Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid with 2-Iodotoluene [2]
Base
Solvent System
Temperature (°C)
Yield of Biaryl Product (%)
Yield of Benzaldehyde (%)
Na₂CO₃
DME/H₂O
80
54
39
This data highlights the propensity of ortho-formylphenylboronic acids to undergo protodeboronation under aqueous basic conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation (Using a Milder Base)
This protocol is designed to minimize the protodeboronation of 4-chloro-2-formylphenylboronic acid by using a milder base and carefully controlled conditions.
Materials:
4-Chloro-2-formylphenylboronic acid
Aryl halide (e.g., aryl bromide or iodide)
Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precatalyst like XPhos Pd G3)
Potassium Carbonate (K₂CO₃), finely powdered and dried
Anhydrous 1,4-Dioxane
Degassed Water
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 4-chloro-2-formylphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
Under a positive flow of inert gas, add the palladium catalyst (1-3 mol%).
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio). The total solvent volume should provide a concentration of the limiting reagent between 0.1 M and 0.5 M.
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing reaction pathways for 4-chloro-2-formylphenylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Technical Support Center: Purification of 4-Chloro-2-formylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the post-synthesis purification of 4-Chloro-2-for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the post-synthesis purification of 4-Chloro-2-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 4-Chloro-2-formylphenylboronic acid?
A1: Common impurities include starting materials, protodeboronation byproducts (where the boronic acid group is replaced by hydrogen), and boroximes, which are cyclic anhydride trimers of the boronic acid.[1][2] Oxidized or polymerized materials can also be present.[1]
Q2: My compound is sticking to the silica gel during column chromatography. What can I do?
A2: This is a common issue with boronic acids on standard silica gel.[1][3] Consider switching to a different stationary phase, such as reverse-phase C18 silica, or using modified normal-phase columns like amine or diol-functionalized silica.[1][3] Another approach is to use silica gel impregnated with boric acid, which can reduce the over-adsorption of boronic esters.[4]
Q3: What is the simplest method to remove boric acid as an impurity?
A3: A frequently cited and effective method is repeated co-evaporation with methanol.[5] This process converts the non-volatile boric acid into volatile trimethyl borate, which can be easily removed under reduced pressure.[5]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a highly effective method for purifying formylphenylboronic acids.[6] The crude product can be dissolved in a mild aqueous base (e.g., sodium hydroxide solution with pH not exceeding 10.5) to form the boronate salt.[6] Organic, non-acidic impurities can then be removed by extraction with a water-immiscible solvent like toluene or methyl t-butyl ether (MTBE).[6] Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.[6]
Q5: My yield is low after purification. What are the potential causes?
A5: Low yield can be attributed to several factors. The product may be irreversibly adsorbed onto the silica gel column if chromatography is used.[1][3] Degradation of the boronic acid, through mechanisms like protodeboronation, can also occur.[1] For formyl-substituted phenylboronic acids, strongly basic conditions (e.g., pH 14) can lead to a Cannizzaro reaction, reducing the yield of the desired product.[6]
Q6: How can I assess the purity of my final product?
A6: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of formylphenylboronic acids.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial; ¹H and ¹³C NMR can identify organic impurities, while ¹¹B NMR is a direct method to detect and quantify any remaining boron-containing species.[5]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Persistent Impurities After Chromatography
The polarity of the product and impurities are too similar for effective separation on standard silica gel.[5]
Modify the Eluent System: Adjust the solvent polarity. Adding a small amount of a modifier like acetic acid might improve separation.[7]Switch Stationary Phase: Use reverse-phase (C18) chromatography or modified silica (diol or amine columns).[1][3]Pre-Column Treatment: Perform an acid-base extraction to remove the bulk of impurities before chromatography.[6]
Product Degradation During Purification
Protodeboronation: The C-B bond is sensitive and can be cleaved under certain conditions.[1]Oxidation: The aldehyde or boronic acid moiety can be susceptible to oxidation.[8]Cannizzaro Reaction: The formyl group can disproportionate under strongly basic conditions (pH > 10.5).[6]
Use Mild Conditions: Avoid unnecessarily harsh acidic or basic conditions and high temperatures.Control pH: When performing basic washes or extractions, carefully control the pH to remain at or below 10.5 to prevent the Cannizzaro reaction.[6]Work Under Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Low Yield After Recrystallization
The chosen solvent system is not optimal; the product may be too soluble at low temperatures, or the impurities may co-precipitate.
Screen Multiple Solvents: Test a variety of solvents and solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.[3]Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[9]Vapor Diffusion: For small scales, dissolving the compound in a "good" solvent and allowing an "anti-solvent" to slowly diffuse into it can yield high-purity crystals.[3]
Boroxime Formation
Phenylboronic acids readily form cyclic trimeric anhydrides (boroximes) upon dehydration. This can complicate purification and subsequent reactions.[2]
Recrystallize from Water: Recrystallizing the boronic acid from water can help to hydrolyze the boroxime back to the desired monomeric boronic acid.[2] Ensure the product is thoroughly dried afterward.
Purification Methodologies & Data
The following table summarizes data from a patented purification method for analogous formylphenylboronic acids, demonstrating the effectiveness of acid-base extraction.
Compound
Starting Purity (HPLC)
Purification Method
Final Purity (HPLC)
Yield
Reference
4-Formylphenylboronic acid
95%
Dissolution in 10% aq. NaOH (pH ≤ 10.5, T ≤ 10°C), extraction with toluene, precipitation with HCl.
Protocol 1: Purification by Acid-Base Extraction & Recrystallization
This protocol is adapted from a method demonstrated to achieve high purity for formylphenylboronic acids.[6]
Dissolution: Suspend the crude 4-Chloro-2-formylphenylboronic acid in deionized water (approx. 5-10 mL per gram of crude material) in a flask and cool the mixture to 10°C in an ice bath.
Basification: Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise over several hours. Use a pH meter to carefully monitor the addition, ensuring the internal temperature does not exceed 10°C and the pH does not rise above 10.5.
Stirring: Once all the solid has dissolved, continue stirring the solution at 10°C for an additional 30 minutes.
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution twice with an equal volume of toluene to remove non-acidic organic impurities. Discard the organic layers.
Precipitation: Cool the remaining aqueous phase back to 10°C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH ~2-3), causing the purified product to precipitate.
Isolation: Isolate the precipitated solid by vacuum filtration.
Washing: Wash the filter cake with cold deionized water.
Drying: Dry the purified product at 50°C in a vacuum oven or in a stream of nitrogen to yield pure 4-Chloro-2-formylphenylboronic acid.
Protocol 2: Purification by Column Chromatography
This is a general guide for column chromatography, which may require optimization.
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system (e.g., Hexane:Ethyl Acetate) should provide a retention factor (Rf) of 0.2-0.4 for the desired product and show good separation from impurities.[10]
Column Packing (Wet Packing):
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain.
Gently tap the column to ensure even packing and remove any air bubbles.
Add a thin layer of sand on top of the silica bed.[10]
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
Elution:
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
Fraction Analysis:
Analyze the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-2-formylphenylboronic acid.
Diagrams
Caption: General workflow for the purification of 4-Chloro-2-formylphenylboronic acid.
Caption: Troubleshooting decision tree for purifying 4-Chloro-2-formylphenylboronic acid.
dealing with protodeboronation of 4-Chloro-2-formylphenylboronic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the u...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Chloro-2-formylphenylboronic acid in synthetic chemistry, with a specific focus on addressing the challenge of protodeboronation.
Troubleshooting Guide
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction that can significantly lower the yield of desired products in cross-coupling reactions.[1][2] 4-Chloro-2-formylphenylboronic acid, with its electron-withdrawing substituents, can be particularly susceptible to this process. This guide provides a systematic approach to diagnosing and mitigating protodeboronation.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
If you observe a low or negligible yield of your target molecule, with the potential formation of 1-chloro-3-formylbenzene as a byproduct, protodeboronation is a likely culprit.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low reaction yields due to protodeboronation.
Possible Causes & Recommended Solutions
Potential Cause
Explanation
Recommended Action
Presence of Water
Water is a proton source for protodeboronation. The hydrolysis of boronic esters to the more susceptible boronic acid can also be facilitated by water.[2]
Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Strong Basic Conditions
High pH environments (pH > 10) significantly accelerate protodeboronation by forming a more reactive boronate anion.[2][3][4]
Switch to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[4][5]
Elevated Temperatures
Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[2][4]
Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a longer reaction time or a more active catalyst system.
Inefficient Catalysis
If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.[1] Catalyst systems with bulky phosphine ligands can sometimes inadvertently promote protodeboronation.[6]
Use a highly active palladium catalyst/ligand system (e.g., a palladacycle precatalyst) to accelerate the productive reaction pathway.[1][5] If using bulky ligands, consider screening alternatives.
Inherent Instability
4-Chloro-2-formylphenylboronic acid itself may be unstable under the reaction conditions.
Convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives offer increased stability and provide a slow release of the boronic acid under reaction conditions.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for 4-Chloro-2-formylphenylboronic acid?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is an undesirable side reaction in processes like the Suzuki-Miyaura coupling because it consumes the boronic acid, leading to a reduced yield of the desired product and forming 1-chloro-3-formylbenzene as a byproduct.[2] Arylboronic acids with electron-withdrawing groups, such as the chloro and ortho-formyl groups on your compound, can be particularly prone to this decomposition pathway.[8]
Q2: What is the underlying mechanism of protodeboronation?
A2: Protodeboronation can proceed through several pathways, but the most relevant in Suzuki-Miyaura coupling are typically base-catalyzed. In the presence of a base (like NaOH or K₂CO₃), the boronic acid is converted to a more electron-rich boronate species (Ar-B(OH)₃⁻). This species is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[1][4] Both acid-catalyzed and, for certain substrates, metal-catalyzed pathways also exist.[6][9]
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q3: Are boronic esters, like the pinacol ester of 4-Chloro-2-formylphenylboronic acid, always more stable?
A3: It is a common and often correct assumption that converting a boronic acid to its pinacol ester (Bpin) confers greater stability against protodeboronation.[7] Pinacol esters are generally more robust, less prone to oxidation, and easier to handle.[4] However, this stabilization is not universal. The stability of a boronic ester is highly dependent on the diol used for esterification and the reaction conditions, as some esters can hydrolyze back to the boronic acid, which then undergoes protodeboronation.[3] For particularly sensitive substrates, MIDA boronates offer exceptional stability and are a reliable alternative.[1][4]
Relative Stability of Boron Species
Boron Reagent Type
General Stability
Key Characteristics
Boronic Acid
Variable
Susceptible to protodeboronation, especially with electron-withdrawing groups.
Pinacol Boronate (Bpin)
Good to High
Generally more stable than boronic acids; a common and effective protecting group.[4]
Trifluoroborate Salt
High
Highly stable, crystalline solids; require specific conditions for slow in-situ hydrolysis to the boronic acid.[4]
MIDA Boronate
Very High
Exceptionally stable, air-stable solids; require an additional deprotection step, allowing for tunable slow release.[1][4]
Q4: What analytical techniques can I use to detect and quantify protodeboronation?
A4: To effectively troubleshoot, you need to monitor the consumption of your starting material and the formation of both the desired product and the protodeboronated byproduct. Effective techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools to identify and quantify all species in the reaction mixture.[2]
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the starting boronic acid, the coupled product, and the protodeboronated side product.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying the volatile protodeboronated byproduct (1-chloro-3-formylbenzene).[2]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-formylphenylboronic acid with an aryl halide, incorporating best practices to suppress protodeboronation.
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%)
Mild Base (e.g., finely powdered K₃PO₄, 3.0 equivalents)
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene)
Procedure:
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 4-Chloro-2-formylphenylboronic acid, and the finely powdered K₃PO₄.
Catalyst Addition: Add the palladium precatalyst and ligand.
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously. A temperature of 80 °C is a good starting point.
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS, checking for the formation of the desired product and the protodeboronated byproduct.
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of 4-Chloro-2-formylphenylboronic Acid to its Pinacol Ester
If protodeboronation remains a significant issue, converting the boronic acid to its more stable pinacol ester is recommended.
Setup: Dissolve 4-Chloro-2-formylphenylboronic acid and pinacol in the anhydrous solvent in a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus (if using toluene) or add a drying agent like MgSO₄ (if using THF).
Reaction: Heat the mixture to reflux. The removal of water (a byproduct of the esterification) will drive the reaction to completion. Monitor the reaction by TLC or GC-MS.
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude 4-Chloro-2-formylphenylboronic acid pinacol ester can often be used directly in the subsequent cross-coupling reaction after filtration to remove any solids. If necessary, it can be purified by column chromatography or recrystallization.
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Chloro-2-formylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-formylphenylboronic acid in cros...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-formylphenylboronic acid in cross-coupling reactions. The guidance is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki-Miyaura reactions with 4-Chloro-2-formylphenylboronic acid?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q2: Which palladium catalysts and ligands are recommended for use with 4-Chloro-2-formylphenylboronic acid?
A2: The choice of catalyst and ligand is critical. For Suzuki-Miyaura reactions involving substrates like 4-Chloro-2-formylphenylboronic acid, which can be sensitive, pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a Pd(II) source [e.g., Pd(OAc)₂ or PdCl₂(dppf)] with bulky, electron-rich phosphine ligands are often effective. Ligands like SPhos, XPhos, or RuPhos can be beneficial, particularly for challenging couplings.
Q3: What are the most common side reactions observed with 4-Chloro-2-formylphenylboronic acid and how can they be minimized?
A3: The primary side reactions include:
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, carefully selecting a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF), and keeping the reaction temperature as low as feasible.[1] Using the boronic acid as its pinacol ester derivative can also increase stability.
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen and Pd(II) species.[2] To mitigate this, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and consider using a Pd(0) precatalyst.
Reduction of the Aldehyde: The formyl group can be reduced to a hydroxymethyl group, a side reaction that can be facilitated by the palladium catalyst.[3] This is often exacerbated by high temperatures, so running the reaction at the lowest effective temperature is recommended.[3]
Cannizzaro Reaction: In highly alkaline aqueous solutions, formylphenylboronic acids can undergo a Cannizzaro reaction, leading to the formation of both carboxyl and hydroxymethyl derivatives.[4] Using non-aqueous or biphasic solvent systems and carefully controlling the pH can prevent this.
Q4: How does the ortho-formyl group in 4-Chloro-2-formylphenylboronic acid affect the Suzuki-Miyaura reaction?
A4: The ortho-formyl group can influence the reaction in several ways. Electronically, as an electron-withdrawing group, it can affect the reactivity of the boronic acid. Sterically, its presence may require the use of bulky phosphine ligands to facilitate the catalytic cycle. Most importantly, the aldehyde functionality is reactive and can participate in side reactions as detailed in Q3.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low to No Yield of Desired Product
1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Suboptimal Base or Solvent: The base may not be strong enough, or the solvent system may not be appropriate for the reaction. 4. Low Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently.
1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., dioxane/water, THF/water) is degassed. 4. Incrementally increase the reaction temperature, while monitoring for side reactions.
Significant Formation of Side Products
1. Protodeboronation: Presence of excess water or a strong base. 2. Homocoupling: Presence of oxygen or a Pd(II) precatalyst.[2] 3. Aldehyde Reduction: High reaction temperature.[3]
1. Use anhydrous solvents and reagents. Consider using KF as the base. 2. Thoroughly degas all solvents and run the reaction under an inert atmosphere. Use a Pd(0) catalyst like Pd(PPh₃)₄. 3. Lower the reaction temperature and monitor the reaction progress over a longer period.
Inconsistent Reaction Outcomes
1. Variable Reagent Quality: Purity of the boronic acid, aryl halide, or solvent can vary. 2. Inconsistent Inert Atmosphere: Incomplete removal of oxygen. 3. Catalyst Loading Inaccuracy: Small variations in the amount of catalyst can have a large impact.
1. Ensure high purity of all reagents and use anhydrous solvents. 2. Employ a consistent and thorough degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). 3. Prepare a stock solution of the catalyst to ensure accurate and reproducible dispensing.
Data Presentation: Impact of Catalyst Loading
The following table provides an illustrative example of how catalyst loading can affect the outcome of a Suzuki-Miyaura coupling between 4-Chloro-2-formylphenylboronic acid and an aryl bromide. These are representative data to guide optimization.
Catalyst Loading (mol%)
Reaction Time (h)
Yield of Desired Product (%)
Key Side Product(s)
Notes
0.5
24
65
Protodeboronation, Unreacted Starting Material
Low catalyst loading may lead to slow reaction rates and incomplete conversion.
1.0
12
85
Protodeboronation
A good starting point for balancing reaction time and yield.
2.0
8
92
Minimal
Often an optimal loading for achieving high yield in a reasonable timeframe.
5.0
4
90
Homocoupling, Aldehyde Reduction
Higher loading can accelerate the reaction but may also increase the rate of side reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with 4-Chloro-2-formylphenylboronic acid:
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Reaction Setup:
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Chloro-2-formylphenylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Catalyst and Solvent Addition:
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
Reaction Execution:
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for optimizing Suzuki-Miyaura reactions.
Caption: A logical flow diagram for troubleshooting low-yield reactions.
impact of base selection on Suzuki reactions with 4-Chloro-2-formylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chloro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The selectio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chloro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate base is critical for the success of these reactions, and this guide offers insights into making informed choices and overcoming common challenges.
Troubleshooting Guide
Low product yield, the formation of byproducts, and incomplete reactions are common issues encountered during Suzuki couplings. The following guide addresses potential problems related to base selection when using 4-chloro-2-formylphenylboronic acid.
Problem 1: Low or No Product Yield
Potential Cause
Suggested Solution
Inappropriate Base Strength: The base may be too weak to facilitate the crucial transmetalation step effectively.
Switch to a stronger base. For instance, if you are using a mild base like sodium bicarbonate (NaHCO₃), consider trying potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). In some cases, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary, but exercise caution due to the potential for side reactions with the formyl group.
Poor Base Solubility: The chosen base may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with limited reactivity.
Ensure vigorous stirring to maximize the interfacial area between the reactants and the base. Consider switching to a solvent system that improves the solubility of the base. For example, adding a co-solvent like water or using a different organic solvent can be beneficial. Alternatively, using a more soluble inorganic base or an organic base like triethylamine (TEA) could be explored, although inorganic bases often provide better results.[1]
Protodeboronation: The boronic acid can be prematurely cleaved from the aromatic ring, especially in the presence of a strong base and water, leading to the formation of 2-chloro-6-formylbenzene.
Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] Minimizing the amount of water in the reaction mixture by using anhydrous solvents and reagents can also suppress this side reaction.
Aldol Condensation or Other Side Reactions: The formyl group on the boronic acid is susceptible to base-catalyzed side reactions, such as aldol condensation, particularly with stronger bases.
Employ a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Carefully control the reaction temperature, as higher temperatures can promote side reactions.
Problem 2: Significant Byproduct Formation
Potential Cause
Suggested Solution
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.
This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). The choice of palladium catalyst and ligand can also influence the extent of homocoupling.
Degradation of Starting Material or Product: The formyl group is sensitive to certain reaction conditions.
As mentioned previously, select a milder base and avoid excessively high temperatures. Monitor the reaction progress closely to avoid prolonged reaction times that could lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki reaction?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura coupling. Its main function is to activate the boronic acid by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium catalyst, a key step in the formation of the new carbon-carbon bond.
Q2: Which bases are generally recommended for Suzuki reactions with 4-chloro-2-formylphenylboronic acid?
A2: For substrates with potentially sensitive functional groups like the formyl group in 4-chloro-2-formylphenylboronic acid, it is advisable to start with milder inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good starting points. Sodium carbonate (Na₂CO₃) has also been shown to be effective in many Suzuki couplings.[3] The optimal base will depend on the specific reaction partner and other reaction conditions.
Q3: Can organic bases be used for this type of Suzuki reaction?
A3: While organic bases like triethylamine (TEA) can be used in Suzuki reactions, inorganic bases often provide superior results.[1] In some cases, organic bases may not be strong enough to efficiently promote the reaction.
Q4: How does the presence of the ortho-formyl and para-chloro groups on the boronic acid affect base selection?
A4: The electron-withdrawing nature of both the formyl and chloro groups can make the boronic acid more susceptible to protodeboronation under strongly basic conditions. Therefore, milder bases are generally preferred. The steric hindrance from the ortho-formyl group might also influence the reaction rate, necessitating careful optimization of the base and other reaction parameters.
Q5: My reaction is not proceeding to completion. What should I try first?
A5: If your reaction has stalled, and you have ruled out issues with your catalyst and reagents, consider the base. If you are using a mild base, a switch to a slightly stronger one (e.g., from NaHCO₃ to K₂CO₃) may be beneficial. Ensure your base is finely powdered and that the reaction mixture is being stirred vigorously, especially if the base is not fully soluble.
Data on Base Selection in Suzuki Reactions
The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling reaction between an aryl halide and phenylboronic acid, which can serve as a general guide for base selection. Note that optimal conditions for 4-chloro-2-formylphenylboronic acid may vary.
Entry
Base
Solvent
Temperature (°C)
Yield (%)
1
Na₂CO₃
EtOH/water
Reflux
98
2
K₂CO₃
EtOH/water
Reflux
95
3
K₃PO₄
EtOH/water
Reflux
92
4
NaOH
EtOH/water
Reflux
85
5
KOH
EtOH/water
Reflux
88
6
NaOAc
EtOH/water
Reflux
75
7
TEA
EtOH/water
Reflux
60
Data is illustrative and based on a model Suzuki reaction.[3] Yields for reactions with 4-chloro-2-formylphenylboronic acid will be substrate-dependent.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
To a reaction vessel, add the aryl halide (1.0 eq.), 4-chloro-2-formylphenylboronic acid (1.2 eq.), the selected base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
The reaction mixture is heated to the desired temperature with vigorous stirring.
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by an appropriate method, such as column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to base selection in Suzuki reactions involving 4-chloro-2-formylphenylboronic acid.
Caption: Troubleshooting workflow for base selection in Suzuki reactions.
The following diagram illustrates the central role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Troubleshooting and Preventing Homocoupling of 4-Chloro-2-formylphenylboronic Acid This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Troubleshooting and Preventing Homocoupling of 4-Chloro-2-formylphenylboronic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-Chloro-2-formylphenylboronic acid during Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a concern with 4-Chloro-2-formylphenylboronic acid?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl. In this case, it would produce 2,2'-dichloro-6,6'-diformylbiphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to structural similarities with the target molecule. The primary mechanisms involve the presence of oxygen or the use of Palladium(II) precatalysts.[1][2][3] Electron-deficient arylboronic acids, like 4-Chloro-2-formylphenylboronic acid, can be particularly susceptible to certain side reactions.[4]
Q2: What is the most common cause of boronic acid homocoupling?
A2: The presence of molecular oxygen in the reaction mixture is the most frequent cause.[5][6][7][8] Oxygen can react with the active Palladium(0) catalyst to form a palladium-peroxo complex.[9][10] This complex plays a crucial role in a catalytic cycle that leads directly to the formation of the homocoupled biaryl byproduct, independent of the main cross-coupling cycle.[9][10]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The oxidation state of the palladium precursor is critical.
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common but can directly promote homocoupling. Before entering the main catalytic cycle, the Pd(II) species must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[2][3][11]
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source is often preferred as it circumvents the need for an in-situ reduction step that can initiate homocoupling.[1][3] This ensures the catalyst is immediately ready to enter the desired cross-coupling cycle.
Q4: Which ligands and bases are recommended to suppress homocoupling for this substrate?
A4: The right combination of ligand and base is crucial for optimizing the reaction.
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate the reductive elimination step of the desired cross-coupling reaction.[3][4] A faster reductive elimination helps the desired reaction outcompete the side reactions that lead to homocoupling.
Bases: The base facilitates the crucial transmetalation step. The choice is often substrate and solvent-dependent. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions that favor cross-coupling over homocoupling.[1][8]
Q5: Can the stability of the boronic acid itself be a factor?
A5: Yes, boronic acids can be prone to decomposition and side reactions. To mitigate this, consider using more stable boronic acid derivatives like pinacol esters (-Bpin) or MIDA boronates.[1] These reagents provide a slower, controlled release of the boronic acid into the reaction, which can help suppress bimolecular side reactions like homocoupling. Another strategy is the slow addition of the boronic acid to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[12]
Troubleshooting Guide
If you are observing significant formation of the homocoupled byproduct (2,2'-dichloro-6,6'-diformylbiphenyl), follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting homocoupling.
Reaction Pathways: Cross-Coupling vs. Homocoupling
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-induced homocoupling pathway.
Caption: Desired cross-coupling versus undesired homocoupling pathway.
Quantitative Data Summary
While specific yields vary greatly with the coupling partner, the following table summarizes general trends observed when optimizing against homocoupling, based on established principles.
Table 1: Influence of Reaction Parameters on Product/Homocoupling Ratio (Illustrative)
Parameter
Condition A
Condition B
Expected Trend
Rationale
Atmosphere
Reaction run in air
Reaction under inert N₂/Ar
B >> A
Oxygen is a primary driver of the homocoupling side reaction.[7][8][9][11]
Palladium Source
Pd(OAc)₂ [Pd(II)]
Pd(PPh₃)₄ [Pd(0)]
B > A
Pd(II) sources can stoichiometrically react with boronic acids to cause homocoupling during initial reduction to Pd(0).[2][3][11]
Ligand
PPh₃
SPhos (Bulky, e⁻-rich)
B > A
Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting side reactions.[3][4]
Boronic Acid Addition
All added at t=0
Slow addition over 1 hr
B > A
Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[12]
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents (Inert Gas Sparging)
Setup: Assemble your reaction flask and add the solvent(s) (e.g., Dioxane/water). Ensure the vessel has an inlet for inert gas and an outlet (e.g., a needle through a septum).
Sparging: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
Purge: Bubble the inert gas through the solvent for a minimum of 30-45 minutes to displace dissolved oxygen.[1]
Maintain Atmosphere: Once degassed, remove the sparging needle but maintain a positive pressure of the inert gas (a "gas blanket") over the solvent for the duration of the setup and reaction.
Protocol 2: Recommended Suzuki-Miyaura Coupling of 4-Chloro-2-formylphenylboronic Acid
Disclaimer: This is a general starting protocol. Optimization for specific coupling partners is highly recommended.
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), finely powdered K₃PO₄ (2.0 eq), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).
Inerting the System: Seal the flask with a septum, and then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[3]
Reagent Addition: Under a positive pressure of inert gas, add the 4-Chloro-2-formylphenylboronic acid (1.2 eq).
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[5]
Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Technical Support Center: Large-Scale Synthesis of 4-Chloro-2-formylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-2-formy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-2-formylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 4-Chloro-2-formylphenylboronic acid.
Issue 1: Low Yield During Borylation Step
Potential Cause
Recommended Solution
Incomplete Lithiation or Grignard Formation
Ensure starting materials are scrupulously dry and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use freshly titrated organolithium reagents or high-quality magnesium turnings.
Low Reaction Temperature
For lithiation reactions, maintain a very low temperature (e.g., -78°C) to prevent side reactions. For Grignard formation, initiation may require gentle heating or an activating agent.
Poor Quality Borate Reagent
Use a fresh, high-purity borate reagent such as trimethyl borate or triisopropyl borate. Ensure it is added slowly at a low temperature to control the exotherm.
Hydrolysis of Intermediate
Quench the reaction at a low temperature with an acidic solution to ensure the boronic acid is protonated and to minimize decomposition.
Issue 2: Product Contamination and Impurities
Potential Cause
Recommended Solution
Formation of Boroximes (Anhydrides)
Boronic acids can dehydrate to form cyclic anhydrides (boroximes). To regenerate the boronic acid, recrystallization from water or a biphasic solvent system can be effective.[1] Commercially available arylboronic acids often contain boroximes, and recrystallization before use is crucial for efficient reactions.[1]
Homocoupling Byproducts
In subsequent coupling reactions, homocoupling of the boronic acid can occur. This is often due to the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas.[2]
Residual Starting Materials or Solvents
Optimize purification methods such as recrystallization or column chromatography. For large-scale purification, recrystallization is often the most cost-effective method.[2] If impurities persist, consider extraction with inert, water-immiscible solvents.[3]
Side Reactions (e.g., Protodeboronation)
Minimize exposure to harsh acidic or basic conditions and elevated temperatures during workup and purification. The boronic acid function can be cleaved under certain conditions.
Issue 3: Poor Regioselectivity in Formylation
Potential Cause
Recommended Solution
Incorrect Formylating Agent or Conditions
For ortho-formylation of a phenol precursor, methods like the Duff reaction or magnesium chloride-mediated formylation can be employed. The latter can provide high yields of up to 90%.[2]
Formation of Di-formylated Product
Use a stoichiometric amount of the formylating agent relative to the substrate. Reducing the reaction temperature or time may also be necessary if di-formylation is observed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the synthesis of 4-Chloro-2-formylphenylboronic acid?
A1: Ensuring anhydrous conditions during the formation of the organometallic intermediate (organolithium or Grignard reagent) and the subsequent borylation is critical. On a large scale, even small amounts of moisture can significantly reduce yield and lead to the formation of difficult-to-remove byproducts.
Q2: How can I purify 4-Chloro-2-formylphenylboronic acid in bulk?
A2: For bulk purification, recrystallization is generally the most economical method.[2] A common procedure involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by adding acid.[3] Adsorption on activated carbon can also be used to remove organic impurities.[3]
Q3: My 4-Chloro-2-formylphenylboronic acid appears to be losing activity over time. What could be the cause?
A3: Boronic acids, including 4-Chloro-2-formylphenylboronic acid, can be unstable upon prolonged storage, especially when exposed to air and moisture. They can undergo oxidation or form boroximes (cyclic anhydrides), which can reduce their reactivity in subsequent coupling reactions.[1] It is recommended to store the compound at a low temperature (0-8°C) under an inert atmosphere.[4]
Q4: What are the typical physical properties of 4-Chloro-2-formylphenylboronic acid?
A4: 4-Chloro-2-formylphenylboronic acid is typically an off-white to light yellow powder with a melting point in the range of 132-134°C.[4]
Quantitative Data Summary
Table 1: Purity and Yield Data for Formylphenylboronic Acids from Patent Literature
Protocol 1: Large-Scale Purification of a Formylphenylboronic Acid via Acid-Base Extraction
This protocol is adapted from a general method for purifying formylphenylboronic acids and can be applied to 4-Chloro-2-formylphenylboronic acid.[3]
Dissolution: Suspend the crude 4-Chloro-2-formylphenylboronic acid in water at a temperature of 10-20°C.
Basification: Slowly add a 10% aqueous solution of sodium hydroxide, maintaining the temperature below 20°C, until the boronic acid is completely dissolved and the pH is in the desired range.
Extraction: Extract the aqueous solution with a water-immiscible organic solvent, such as toluene or methyl t-butyl ether, to remove organic impurities.
Precipitation: Cool the aqueous layer to 10°C and slowly add concentrated hydrochloric acid to precipitate the purified boronic acid.
Isolation: Filter the precipitate, wash with cold water, and dry under a stream of nitrogen at a temperature of approximately 50°C.
Visualizations
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Caption: A typical workflow for the large-scale purification of boronic acids.
A Comparative Guide to the Reactivity of 4-Chloro-2-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high effici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid is critical to the success of this reaction, influencing yields, reaction times, and overall efficiency. This guide provides a comparative analysis of the reactivity of 4-Chloro-2-formylphenylboronic acid with other representative boronic acids in the context of Suzuki-Miyaura coupling reactions.
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. Electron-withdrawing groups can enhance the electrophilicity of the boron atom, potentially facilitating transmetalation, while bulky substituents, particularly in the ortho position, can sterically hinder the approach to the palladium catalyst.
4-Chloro-2-formylphenylboronic acid possesses both a moderately electron-withdrawing chloro group and a strongly electron-withdrawing and sterically demanding formyl group ortho to the boronic acid moiety. This unique combination of substituents leads to a nuanced reactivity profile.
Quantitative Performance Comparison
Direct, side-by-side comparative studies under identical reaction conditions for a wide range of boronic acids are not extensively documented in a single source. However, by collating data from various studies on the Suzuki-Miyaura coupling of different arylboronic acids with aryl halides, we can draw qualitative and semi-quantitative comparisons. The following table summarizes representative yields for the coupling of various boronic acids with aryl bromides. It is important to note that reaction conditions may vary between studies, and these yields should be considered as illustrative rather than as a direct measure of relative reactivity under a single set of conditions.
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid and an aryl bromide. This protocol can be adapted and optimized for specific substrates.
To a dry reaction vessel, add the aryl halide, arylboronic acid, and the base.
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction vessel.
Add the degassed solvent mixture to the vessel via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Discussion of Reactivity
The substituents on 4-Chloro-2-formylphenylboronic acid have competing effects on its reactivity. The chloro and formyl groups are both electron-withdrawing, which is generally expected to increase the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the ortho-formyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.
Compared to a simple phenylboronic acid, the electronic effects of the chloro and formyl groups would suggest enhanced reactivity. However, when compared to a boronic acid with only an electron-withdrawing group in the para position (e.g., 4-chlorophenylboronic acid), the additional steric hindrance from the ortho-formyl group in 4-Chloro-2-formylphenylboronic acid is likely to decrease the overall reaction rate and potentially the final yield. This is exemplified by the generally lower reactivity observed for ortho-substituted boronic acids, such as 2-nitrophenylboronic acid, when compared to their para-substituted isomers.[2]
A Comparative Guide to Alternatives for 4-Chloro-2-formylphenylboronic Acid in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 4-Chloro-2-formylphenylboronic acid is a valuable building block. Its utility in Suzuki-Miyaura cross-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 4-Chloro-2-formylphenylboronic acid is a valuable building block. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of a functionalized phenyl ring, which can be further elaborated. However, the inherent instability of some boronic acids, including their propensity for protodeboronation, can lead to challenges in reproducibility and yield. This guide provides an objective comparison of 4-Chloro-2-formylphenylboronic acid with its more stable and increasingly utilized alternatives: potassium (4-chloro-2-formylphenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate.
Performance Comparison in Suzuki-Miyaura Coupling
The primary application of these organoboron compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The stability and performance of the boron reagent are critical for achieving high yields and purity of the desired biaryl product. While direct, side-by-side comparative studies for 4-Chloro-2-formylphenylboronic acid and its derivatives are not extensively published, data from analogous systems with electron-withdrawing groups provide valuable insights into their relative performance.
Potassium organotrifluoroborates and MIDA boronates are known to offer significant advantages in terms of stability.[1][2] Organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which simplifies their handling and storage.[1][3][4] MIDA boronates are also exceptionally stable, compatible with chromatography, and can be used in iterative cross-coupling strategies due to their protected nature.[2][5][6] This enhanced stability often translates to higher and more consistent yields, particularly in challenging coupling reactions. For instance, in a study involving an aryl MIDA boronate, the coupling reaction afforded a significantly higher yield (89%) compared to the corresponding free boronic acid (73%) under similar conditions.[2]
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions of various boronic acid derivatives, providing a basis for performance comparison.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Aryl Bromides
Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for the synthesis of the alternative boron reagents and for their use in Suzuki-Miyaura cross-coupling reactions.
Synthesis of Potassium (4-chloro-2-formylphenyl)trifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[10][11]
Materials:
4-Chloro-2-formylphenylboronic acid
Potassium hydrogen difluoride (KHF₂)
Methanol (MeOH)
Water (H₂O)
Procedure:
Dissolve 4-Chloro-2-formylphenylboronic acid (1.0 equiv) in a mixture of methanol and water.
Add potassium hydrogen difluoride (KHF₂, 4.0 equiv) to the solution.
Stir the mixture at room temperature for 2-4 hours.
The potassium trifluoroborate salt will precipitate from the solution.
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the desired product.
Synthesis of (4-chloro-2-formylphenyl) MIDA boronate
This protocol is based on general methods for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[12][13]
Materials:
4-Chloro-2-formylphenylboronic acid
N-Methyliminodiacetic acid (MIDA) anhydride
Anhydrous dioxane
Acetonitrile
Procedure:
To a dry flask under an inert atmosphere, add 4-Chloro-2-formylphenylboronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
Add anhydrous dioxane to the flask.
Heat the mixture at 80-90 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure.
The crude MIDA boronate can often be purified by recrystallization from a suitable solvent system (e.g., acetonitrile) or by silica gel chromatography.
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for 4-Chloro-2-formylphenylboronic acid and its alternatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
Aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) (1.0 equiv)
Boron reagent (4-Chloro-2-formylphenylboronic acid, its potassium trifluoroborate, or MIDA boronate) (1.1-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boron reagent, and the base.
If using a solid catalyst and ligand, add them to the flask.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system via syringe.
If using a liquid catalyst or a pre-catalyst solution, add it at this stage.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow and Alternatives
To better illustrate the relationships between these reagents and their application, the following diagrams are provided.
Caption: Synthesis of stable alternatives from 4-Chloro-2-formylphenylboronic acid.
Caption: General workflow for Suzuki-Miyaura coupling with alternative boron reagents.
Caption: Comparison of key performance attributes for boronic acid and its alternatives.
Comparative Guide to Analytical Methods for Purity Characterization of 4-Chloro-2-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 4-Chloro-2-formylphenylboronic acid is a key building block in organic synthesis,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 4-Chloro-2-formylphenylboronic acid is a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1] Its purity directly impacts the quality, yield, and safety of the final products. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of 4-Chloro-2-formylphenylboronic acid, supported by experimental data and detailed protocols.
Selecting the Right Analytical Tool: A Workflow
The choice of an analytical method depends on various factors, including the specific impurities to be detected, the required sensitivity, and the purpose of the analysis, such as routine quality control or in-depth structural elucidation. The following workflow provides a logical approach to selecting the most suitable technique.
Caption: Workflow for selecting an analytical method.
Comparison of Key Analytical Methods
The primary techniques for analyzing the purity of 4-Chloro-2-formylphenylboronic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Parameter
HPLC-UV
HPLC-MS
GC-MS (with Derivatization)
Quantitative NMR (qNMR)
Primary Information
Purity, Quantification, Retention Time
Molecular Weight, Structural Fragments, Purity
Molecular Weight of Volatile Components, Impurity Profile
Absolute Purity Determination, Quantification of Impurities with Unique Signals
Requires derivatization for non-volatile boronic acids
Lower sensitivity compared to MS techniques
Common Application
Routine quality control, purity assay
Impurity identification, reaction monitoring
Analysis of volatile organic impurities, analysis of main component after derivatization[3]
Certification of reference standards, accurate quantification
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like 4-Chloro-2-formylphenylboronic acid.[3] Reverse-Phase HPLC (RP-HPLC) is the most common modality.[2]
Instrumentation:
HPLC system with a UV detector or a Mass Spectrometer.
Column: C18, 4.6 x 150 mm, 5 µm. A Newcrom R1 column is also suitable.[4]
Data Analysis:
Integrate the peak areas to determine the relative purity of the product. The retention time can be used for identification when compared against a known standard. For HPLC-MS, the mass-to-charge ratio of the peaks provides molecular weight information for the main component and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities. For non-volatile compounds like boronic acids, a derivatization step is necessary to increase their volatility.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
Derivatization Protocol (Example with a Silylating Agent):
Dissolve a known amount of the 4-Chloro-2-formylphenylboronic acid sample in a dry, aprotic solvent (e.g., pyridine, acetonitrile).
Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
The resulting solution can be directly injected into the GC-MS.
GC-MS Conditions:
Carrier Gas: Helium, constant flow of 1.0 mL/min.[3]
Data Analysis:
The mass spectrum of the derivatized analyte will show a molecular ion and a characteristic fragmentation pattern, which can be used for structural confirmation. Purity is determined by comparing the peak area of the main component to the total peak area of all detected components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[2] ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹¹B NMR is specific for the boron atom.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments and Expected Information:
¹H NMR: Provides information on the number, environment, and coupling of protons. The aldehyde proton (-CHO) will have a characteristic downfield shift.
¹³C NMR: Shows all unique carbon atoms in the molecule.
¹¹B NMR: Confirms the presence of the boronic acid group and its coordination state (trigonal vs. tetrahedral). The chemical shift is sensitive to the electronic environment.[5]
Data Analysis:
The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard.
Comparative Guide to the Validation of Suzuki Coupling Products from 4-Chloro-2-formylphenylboronic Acid
For researchers engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for constructing biaryl scaffolds. The use of substituted reagents like 4-Chloro-2-formylphe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for constructing biaryl scaffolds. The use of substituted reagents like 4-Chloro-2-formylphenylboronic acid allows for the synthesis of highly functionalized molecules, which are valuable intermediates in the pharmaceutical industry. However, the presence of an electron-withdrawing formyl group and an ortho-substituent can present challenges, such as side reactions like protodeboronation, making rigorous validation of the final product essential.[1]
This guide provides an objective comparison of common analytical techniques for the validation of Suzuki coupling products derived from 4-Chloro-2-formylphenylboronic acid. It includes supporting data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate validation strategy.
Performance Comparison of Validation Techniques
A multi-faceted approach to product validation is crucial for unambiguously confirming the structure and purity of the target compound. While each analytical technique provides valuable information, they have distinct advantages and limitations. The successful validation of a Suzuki coupling product relies on the synergistic interpretation of data from several of these methods.
The following table compares the information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the validation of a hypothetical Suzuki product.
Analytical Technique
Information Provided
Advantages
Limitations
¹H and ¹³C NMR Spectroscopy
Detailed molecular structure, connectivity of atoms, and relative proton ratios.
Provides unambiguous structure elucidation and can be used for quantitative purity assessment.[2]
Can be complex to interpret for molecules with overlapping signals; requires relatively pure samples and deuterated solvents.[2]
High-Performance Liquid Chromatography (HPLC)
Purity of the sample, retention time of the product, and separation from impurities.
Excellent for assessing purity, monitoring reaction progress, and can be used for preparative purification.[2]
Does not provide structural information on its own; co-elution of impurities with the main product can occur.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular weight of the product and impurities, combined with purity data.
Confirms the mass of the desired product and provides mass information for impurities separated by LC, aiding in side-product identification.
Ionization efficiency can vary between compounds; does not provide detailed structural connectivity like NMR.
High-Resolution Mass Spectrometry (HRMS)
Exact molecular weight, allowing for the determination of the elemental formula.
Provides very high confidence in the identity of the synthesized compound by confirming its elemental composition.
Does not provide information on isomeric structures or sample purity.
Experimental Workflow and Validation Logic
The overall process from synthesis to validation involves a logical sequence of steps to ensure the final product meets the required specifications of identity and purity. The workflow begins with the chemical reaction, followed by purification and a multi-step analytical validation.
Caption: Experimental workflow from Suzuki coupling to final product validation.
The choice of analytical technique is guided by the specific question being asked at each stage of the validation process, whether it relates to purity, identity, or detailed molecular structure.
Caption: Logical relationships between validation questions and analytical techniques.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful synthesis and validation. The following are generalized procedures that can be adapted as a starting point for the Suzuki coupling of 4-Chloro-2-formylphenylboronic acid and subsequent product analysis.
Protocol 1: General Suzuki-Miyaura Coupling Reaction
This protocol describes a typical setup for the coupling of 4-Chloro-2-formylphenylboronic acid with an aryl bromide.
Reagent Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Chloro-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[3]
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[4][5]
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 or 5:1 ratio).[6]
Reaction : Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up : After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[6]
Protocol 2: NMR Sample Preparation and Analysis
NMR is the most powerful technique for the structural elucidation of the final product.[2]
Sample Preparation : Accurately weigh 5-10 mg of the purified product.
Dissolution : Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
Transfer : Transfer the solution to a 5 mm NMR tube.
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Processing : Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Analysis : Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the molecular structure of the biaryl product.[2]
Protocol 3: HPLC and LC-MS Analysis
These techniques are essential for determining the purity and confirming the molecular weight of the synthesized compound.
Sample Preparation : Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution (e.g., 10-50 µg/mL) in the mobile phase for injection.
HPLC Conditions :
Column : Use a reverse-phase C18 column.
Mobile Phase : A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically used.
Flow Rate : Set a flow rate of 0.5-1.0 mL/min.
Detection : Use a UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm).
LC-MS Conditions : Utilize similar chromatographic conditions as HPLC. The eluent from the column is directed into the mass spectrometer.
Ionization : Use Electrospray Ionization (ESI) in positive or negative mode.
Analysis : Monitor for the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the target compound.
Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is a dominant method for C-C bond formation, other cross-coupling reactions can also be employed to synthesize similar biaryl structures. The choice of method often depends on substrate scope, functional group tolerance, and reagent availability.
Stille Coupling : This reaction couples an organotin compound with an organic halide. A primary drawback is the high toxicity of the organotin reagents and byproducts.[7]
Heck Coupling : This reaction couples an alkene with an aryl halide. It is used for forming aryl-alkene bonds but is not a direct method for biaryl synthesis unless a subsequent reaction is performed.
Negishi Coupling : This involves the reaction of an organozinc compound with an organic halide. Organozinc reagents are highly reactive but can be sensitive to moisture and air.
The Suzuki-Miyaura reaction remains a preferred method due to the stability, low toxicity, and commercial availability of a wide range of boronic acids.[7][8] The mild reaction conditions and high functional group tolerance further solidify its prominent role in modern organic synthesis.[1]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The coupling of substrates such as 4-Chloro-2-formylphenylboronic acid presents unique challenges due to the presence of an ortho-formyl group, which can influence the electronic and steric environment of the reaction center, and a chloro substituent, which is generally less reactive than bromo or iodo counterparts. The selection of an appropriate palladium catalyst is therefore critical to achieving high efficiency and yields in these transformations.
This guide provides a comparative overview of various palladium catalyst systems applicable to the Suzuki-Miyaura coupling of 4-Chloro-2-formylphenylboronic acid with aryl halides, supported by experimental data from related systems.
Performance Comparison of Palladium Catalysts
Direct comparative studies on 4-Chloro-2-formylphenylboronic acid are limited in publicly available literature. However, by examining data from the coupling of structurally similar ortho-substituted boronic acids and aryl chlorides, we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of several key palladium-based catalytic systems in Suzuki-Miyaura coupling reactions involving challenging substrates.
Catalyst System
Aryl Halide
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Pd(OAc)₂ / SPhos
Aryl Chloride
K₃PO₄
Toluene
100-110
12-24
85-95
Pd₂(dba)₃ / XPhos
Aryl Chloride
K₃PO₄
THF/H₂O
Room Temp - 40
0.5-2
90-98
Pd(PPh₃)₄
Aryl Bromide
Na₂CO₃
Toluene/EtOH/H₂O
80-100
4-12
75-90
[Pd(allyl)Cl]₂ / cataCXium® A
Aryl Chloride
K₃PO₄
Dioxane/H₂O
100
16
~90
Pd(OH)₂
Aryl Bromide
K₃PO₄
Isopropanol
65
1-2
80-95
Experimental Protocols
Detailed methodologies for representative palladium-catalyzed Suzuki-Miyaura coupling reactions are provided below. These protocols can be adapted for the coupling of 4-Chloro-2-formylphenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃ / XPhos
This protocol is adapted for challenging couplings of aryl chlorides with sterically hindered boronic acids at or near room temperature.[1]
Reaction Setup: In a glovebox, a dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), the aryl chloride (1.0 mmol, 1.0 equiv.), and 4-Chloro-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv.).
Solvent and Base Addition: Tetrahydrofuran (THF, 2 mL) is added, and the mixture is stirred for 5 minutes. A degassed aqueous solution of K₃PO₄ (0.5 M, 4 mL, 2.0 mmol, 2.0 equiv.) is then added.
Reaction Conditions: The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is stirred vigorously at room temperature or heated to 40 °C.
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is suitable for the coupling of a broad range of aryl chlorides.
Reaction Setup: To a dried flask under an inert atmosphere (e.g., Argon) is added Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol, 1.0 equiv.), 4-Chloro-2-formylphenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).
Solvent Addition: Degassed toluene (5 mL) is added to the flask.
Reaction Conditions: The reaction mixture is heated to 100-110 °C with stirring.
Monitoring and Work-up: After the starting material is consumed (as monitored by TLC or GC-MS), the reaction is cooled to room temperature. The mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated in vacuo.
Purification: The residue is purified by column chromatography.
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the Suzuki-Miyaura coupling experimental procedure.
Catalyst Selection Logic for Challenging Couplings
The selection of an optimal palladium catalyst system often follows a logical progression based on the reactivity of the substrates.
Caption: A decision tree for selecting a palladium catalyst system.
A Comparative Guide to Assessing Base Efficiency in Suzuki-Miyaura Reactions of Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds. The choice of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds. The choice of base is a critical parameter that can profoundly influence the reaction's yield, rate, and selectivity. This guide provides a comparative overview of different bases in the context of reactions involving substituted arylboronic acids, such as 4-Chloro-2-formylphenylboronic acid. While specific experimental data for 4-Chloro-2-formylphenylboronic acid is not extensively published, this document presents a representative study on a model reaction to illustrate the experimental approach for assessing base efficiency.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step by activating the boronic acid. This is generally believed to occur through the formation of a more nucleophilic boronate species. The selection of an appropriate base is therefore crucial for optimizing the reaction outcome.
Comparative Analysis of Bases in a Model Suzuki-Miyaura Reaction
To illustrate the effect of different bases on reaction efficiency, we present data from a model Suzuki-Miyaura coupling reaction. In this representative experiment, the coupling of an aryl halide with a phenylboronic acid was performed using various inorganic and organic bases. The results, summarized in the table below, highlight the significant impact of the base on the product yield.
Table 1: Effect of Various Bases on the Yield of a Model Suzuki-Miyaura Coupling Reaction
Entry
Base
Base Type
Yield (%)
1
Na₂CO₃
Inorganic
98
2
K₂CO₃
Inorganic
95
3
K₃PO₄
Inorganic
92
4
NaOH
Inorganic
85
5
KOH
Inorganic
88
6
NaOAc
Inorganic
70
7
TEA (Triethylamine)
Organic
65
Data presented is based on a representative study and may not be directly transferable to all substrate combinations.
From the data, it is evident that inorganic bases generally provide higher yields compared to the organic base, triethylamine, in this model system.[1][2] Among the inorganic bases, sodium carbonate (Na₂CO₃) was found to be the most effective, affording a 98% yield.[2]
Experimental Protocols
Below is a detailed methodology for a general screening experiment to assess the efficiency of different bases in a Suzuki-Miyaura coupling reaction.
General Protocol for Base Screening in Suzuki-Miyaura Coupling
Standard laboratory glassware and stirring equipment
Analytical equipment for reaction monitoring and yield determination (e.g., TLC, GC-MS, HPLC)
Procedure:
To a dry reaction flask, add the aryl halide (1.0 mmol), 4-Chloro-2-formylphenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).
The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
Degassed solvent (11 mL) is added to the flask via syringe.
The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred vigorously.
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS) at regular intervals.
Upon completion (typically when the starting material is consumed), the reaction is cooled to room temperature.
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired product.
The yield of the purified product is calculated.
Steps 1-10 are repeated for each base being evaluated, keeping all other reaction parameters constant.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the screening of different bases in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for assessing the efficiency of different bases.
This guide provides a framework for the systematic evaluation of bases in Suzuki-Miyaura reactions. Researchers can adapt the provided model and protocols to their specific substrates and reaction conditions to optimize the synthesis of their target molecules.
Spectroscopic Profile: A Comparative Analysis of 4-Chloro-2-formylphenylboronic Acid and Its Analogs
For Immediate Release This guide provides a detailed spectroscopic comparison of 4-Chloro-2-formylphenylboronic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed spectroscopic comparison of 4-Chloro-2-formylphenylboronic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data to facilitate compound identification, characterization, and the design of novel molecular entities. The information presented is collated from publicly available data and is intended to serve as a foundational reference.
Introduction
4-Chloro-2-formylphenylboronic acid is a versatile bifunctional building block in organic synthesis, notably in the construction of complex heterocyclic systems and in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an aldehyde for derivatization and a boronic acid for carbon-carbon bond formation, makes it a valuable reagent. A thorough understanding of its spectroscopic characteristics, and those of its derivatives, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside related formylphenylboronic acid analogs.
While specific experimental protocols for the featured compounds are not available, the following provides a general methodology for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆, CDCl₃, or D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectral range is typically 4000-400 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm elemental composition. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[13]
Visualized Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Relationships of Analogs.
Conclusion
This guide provides a comparative overview of the spectroscopic properties of 4-Chloro-2-formylphenylboronic acid and its derivatives based on available data. While a complete experimental dataset for the primary compound of interest is lacking in publicly accessible literature, the comparison with closely related analogs offers valuable insights for researchers. The provided data tables and generalized experimental protocols serve as a useful starting point for the characterization of this important synthetic building block and its derivatives. Further empirical studies are encouraged to build a more comprehensive spectroscopic library for this class of compounds.
Performance of 4-Chloro-2-formylphenylboronic Acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the performance of 4-Chloro-2-formylphenylboronic acid in various solvent systems, focusing on its application...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Chloro-2-formylphenylboronic acid in various solvent systems, focusing on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, particularly other ortho-substituted and electron-deficient phenylboronic acids, to provide valuable insights for reaction optimization and solvent selection.
Solubility Profile
Table 1: Qualitative Solubility of Phenylboronic Acid Analogs in Common Organic Solvents
Solvent Class
Representative Solvents
Expected Solubility of 4-Chloro-2-formylphenylboronic acid
Rationale
Ethers
Tetrahydrofuran (THF), Dioxane, Diethyl ether
High
The polar C-O bonds in ethers can effectively solvate the polar boronic acid group. These are common solvents for Suzuki-Miyaura reactions.[1][2]
Ketones
Acetone, 3-Pentanone
High
Similar to ethers, the polarity of the carbonyl group allows for good solvation of the boronic acid.[1][2]
Aromatic Hydrocarbons
Toluene, Benzene
Moderate to Low
While often used in Suzuki-Miyaura reactions, the solubility of polar boronic acids can be limited. Heating is often required.
These solvents have high dielectric constants and can effectively dissolve polar compounds.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate
Protic solvents can interact with the boronic acid, and in some cases, lead to the formation of boronate esters. They are often used in combination with other solvents.
Nonpolar Hydrocarbons
Hexane, Cyclohexane
Very Low
The nonpolar nature of these solvents makes them poor choices for dissolving polar boronic acids.[1][2]
Water
Low to Moderate
Solubility in water is generally low but can be enhanced by the presence of a base, which converts the boronic acid to the more soluble boronate salt.[3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent system is paramount for the success of the Suzuki-Miyaura cross-coupling reaction, influencing catalyst activity, substrate solubility, and reaction kinetics. For electron-deficient boronic acids like 4-Chloro-2-formylphenylboronic acid, the solvent and base system plays a crucial role in promoting the transmetalation step of the catalytic cycle.
The presence of the ortho-formyl group and the para-chloro group, both being electron-withdrawing, is expected to influence the reactivity. While electron-withdrawing groups can sometimes decrease the nucleophilicity of the boronic acid, they can also facilitate the reductive elimination step. The ortho-position of the formyl group may also introduce steric effects that need to be considered when selecting the catalyst and ligands.
Table 2: Comparison of Solvent Systems in Suzuki-Miyaura Reactions of Substituted Phenylboronic Acids
Boronic Acid
Coupling Partner
Catalyst System
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
2-Formylphenylboronic acid
4-Bromooxindole
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH (2:1)
150 (MW)
0.08
Good to Excellent
Phenylboronic acid
4-Bromoacetophenone
Pd-bpydc-Nd
K₂CO₃
DMF/H₂O (1:1)
70
3
>95
4-Fluorophenylboronic acid
1-Bromo-4-fluorobenzene
G-COOH-Pd-10
K₂CO₃
DMF/H₂O (95:5)
80
2
92
(5-Formylthiophen-2-yl)boronic acid
4-Bromoanisole
XPhos Pd G4
K₃PO₄
Dioxane
40
0.5
>95
2,6-Difluorophenylboronic acid
4-Chloroanisole
XPhos Pd G3
K₃PO₄
THF/H₂O (1:2)
RT
0.5
93
This table presents data from various sources for comparative purposes; direct comparison requires identical reaction conditions.
Based on the available data for analogous compounds, a mixture of a polar aprotic solvent like dioxane or DMF with water, in the presence of a suitable base such as K₂CO₃ or K₃PO₄, is a good starting point for optimizing the Suzuki-Miyaura coupling of 4-Chloro-2-formylphenylboronic acid. The use of microwave irradiation has been shown to significantly reduce reaction times for couplings involving 2-formylphenylboronic acids.[4]
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction involving an ortho-substituted phenylboronic acid is provided below. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields with 4-Chloro-2-formylphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), 4-Chloro-2-formylphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol, 5-10 mL).
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to the Applications of 4-Chloro-2-formylphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Chloro-2-formylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions, with a Performance Comparison Against Key Alt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Chloro-2-formylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions, with a Performance Comparison Against Key Alternatives.
4-Chloro-2-formylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its unique combination of a reactive boronic acid moiety and strategically placed chloro and formyl functional groups. This guide provides a comprehensive literature review of its applications, focusing on its performance in the widely-used Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl structures. We present a comparative analysis of its reactivity against other substituted phenylboronic acids, supported by experimental data, and detail the relevant experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the choice of the organoboron reagent is critical to its success. 4-Chloro-2-formylphenylboronic acid serves as a valuable precursor for introducing a functionalized phenyl ring, a common motif in pharmaceuticals and advanced materials.[1]
The electronic and steric nature of substituents on the phenylboronic acid significantly influences the reaction's efficiency. The presence of both a chloro and a formyl group, both of which are electron-withdrawing, on 4-Chloro-2-formylphenylboronic acid can impact the transmetalation step in the catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing down this step. However, the specific positioning of these groups and the reaction conditions employed play a crucial role in the overall yield.
Quantitative Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
To provide a clear performance benchmark, the following tables summarize the yields of biaryl products from the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides. It is important to note that direct comparisons of yields should be approached with caution, as reaction conditions are not identical across all cited studies. The data is intended to provide a general performance overview.
Table 1: Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling with Aryl Bromides
Note: The reaction with 4-Chloro-2-formylphenylboronic acid also produced a significant amount of benzaldehyde (39%) as a byproduct, highlighting potential challenges with ortho-formyl substituted boronic acids under aqueous basic conditions.[2]
Alternative Reagents for Enhanced Stability and Reactivity
To overcome some of the challenges associated with boronic acids, such as potential instability and protodeboronation, more stable alternatives have been developed. These include potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These reagents often offer improved handling, stability, and in some cases, higher yields.
Table 2: Performance of Boronic Acid Alternatives in Suzuki-Miyaura Coupling
Boron Reagent
Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Tolylboronic acid
2-Bromobenzonitrile
-
-
-
-
-
73
4-Tolyl MIDA boronate
2-Bromobenzonitrile
-
-
-
-
-
92
Potassium benzyltrifluoroborate
4-Bromoanisole
PdCl₂(dppf)·CH₂Cl₂
Cs₂CO₃
THF/H₂O
80
-
95
The data suggests that MIDA boronates and trifluoroborates can be excellent alternatives to traditional boronic acids, often providing higher yields. The development and use of a 4-chloro-2-formylphenyl MIDA boronate or trifluoroborate could potentially lead to improved and more reproducible results in Suzuki-Miyaura coupling reactions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, dioxane, or DMF).
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Protocol for Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Trimethylene Glycol Ester
For boronic acids sensitive to aqueous base, such as 2-formylphenylboronic acid, aprotic conditions using a boronic ester derivative can be advantageous.[2]
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the trimethylene glycol ester of 2-formylphenylboronic acid (1.0 equiv), iodobenzene (1.0 equiv), a palladium catalyst, and an anhydrous base (e.g., Cs₂CO₃ or K₃PO₄).
Solvent Addition: Add anhydrous DMF as the solvent.
Reaction Execution: Heat the reaction mixture to 100 °C and stir until completion.
Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described in the general protocol.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Essential Safety and Logistical Information for Handling 4-Chloro-2-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Chloro-2-formylphenyl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Chloro-2-formylphenylboronic acid, including operational and disposal plans.
Chemical Profile:
Property
Data
Chemical Name
4-Chloro-2-formylphenylboronic acid
CAS Number
913835-76-4
Molecular Formula
C₇H₆BClO₃
Appearance
White to off-white powder or solid
Hazards
Skin irritant, Serious eye irritant, May cause respiratory irritation.[1][2]
Immediate Safety Precautions
When handling 4-Chloro-2-formylphenylboronic acid, adherence to the following safety protocols is crucial to mitigate potential hazards.
Engineering Controls:
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
Hygiene Measures:
Avoid all personal contact, including the inhalation of dust or vapors.[4]
Wash hands thoroughly with soap and water after handling and before breaks.[4]
A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]
Protects skin from accidental spills and contact.[4]
Respiratory Protection
A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4]
Minimizes the risk of respiratory tract irritation.[1][2][4][6][7]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4][5]
The work area within the chemical fume hood should be clean and free of clutter.[4]
Donning PPE:
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Handling:
Keep the container of 4-Chloro-2-formylphenylboronic acid tightly closed when not in use.[4]
Avoid generating dust when transferring the solid.[4][5] Use appropriate tools, such as a spatula, for transfers.[4]
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
Clean the work area to remove any residual chemical.
Properly doff and dispose of contaminated PPE in a designated hazardous waste container.[4]
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Disposal Plan
All waste generated from the use of 4-Chloro-2-formylphenylboronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.[3][4]
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3]
Emergency Procedures
Spill:
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3][5]
Collect: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[5][6]
Exposure:
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5][8]
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5]
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6]
If swallowed: Clean mouth with water. Get medical attention.[5]
Caption: Workflow for safely handling 4-Chloro-2-formylphenylboronic acid.